molecular formula C24H20N2 B12113712 Poly(diphenylbenzidine)

Poly(diphenylbenzidine)

Cat. No.: B12113712
M. Wt: 336.4 g/mol
InChI Key: KEPDHDVZCBKPTD-UHFFFAOYSA-N
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Description

Poly(diphenylbenzidine) (PDPA) is a conjugated polymer known for its interesting electrical and electrochromic properties, making it a valuable material in advanced research applications. Its structure is characterized by reduced benzenoid and oxidized quinoid units, which can be stabilized through doping to modify its electrical conductivity . This tunable semiconductor behavior is a key area of investigation for materials scientists . A prominent application of PDPA is in the development of processable conductive blends. Research demonstrates that PDPA can be solution-cast with conventional polymers like poly(vinylidene fluoride) (PVDF) to create films that combine the mechanical properties of the host polymer with appreciable electrical conductivity, achieving values on the order of 10 -5 S cm -1 with only 5% PDPA content . These blends are investigated for use in electrochromic materials, optical control, and display devices . The polymerization of diphenylamine proceeds through a mechanism that forms N-N'-diphenylbenzidine (DPB) type units in the polymer backbone . The radical cation (DPB+), dication (DPB2+), and neutral species identified during electrochemical synthesis are integral to the charge-transfer processes that define the polymer's conductive state . Please Note: This product is labeled for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. It is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H20N2

Molecular Weight

336.4 g/mol

IUPAC Name

4-(4-amino-2-phenylphenyl)-3-phenylaniline

InChI

InChI=1S/C24H20N2/c25-19-11-13-21(23(15-19)17-7-3-1-4-8-17)22-14-12-20(26)16-24(22)18-9-5-2-6-10-18/h1-16H,25-26H2

InChI Key

KEPDHDVZCBKPTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C3=C(C=C(C=C3)N)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for Poly Diphenylbenzidine and Its Derivatives

Direct Polymerization Approaches

Direct polymerization methods involve the direct conversion of N,N'-diphenylbenzidine or its derivatives into the corresponding polymer. These approaches are often favored for their straightforward nature and can be broadly classified into oxidative and condensation polymerization techniques.

Oxidative Polymerization Protocols

Oxidative polymerization is a key method for synthesizing poly(diphenylbenzidine) (B1142492), proceeding through the formation of radical cations that subsequently couple to form the polymer chain. This process can be initiated either chemically or electrochemically.

Chemical oxidative polymerization involves the use of a chemical oxidizing agent to initiate the polymerization of N,N'-diphenylbenzidine. A common method involves dissolving the monomer, such as diphenylamine (B1679370), in a suitable solvent like 0.1M HCl. An oxidizing agent, typically ammonium (B1175870) persulfate also dissolved in 0.1M HCl, is then added dropwise to the monomer solution. The reaction mixture is stirred for an extended period, often up to 48 hours, to ensure complete polymerization. jetir.org

The proposed mechanism for this reaction begins with the oxidation of the diphenylamine monomer to a positively charged N,N'-diphenylbenzidine type ion radical. jetir.org Dimerization occurs through the coupling of two such monomer radicals at their para positions. jetir.orgacs.org The polymer chain continues to grow through further oxidation and coupling reactions. jetir.org The resulting polymer product is then collected, washed thoroughly with deionized water until the filtrate is colorless, and dried under vacuum. jetir.org

Parameter Description Reference
MonomerDiphenylamine (0.1M) jetir.org
Solvent0.1M Hydrochloric Acid jetir.org
Oxidizing AgentAmmonium Persulfate (0.1M) jetir.org
Reaction Time48 hours jetir.org
Post-treatmentWashing with deionized water, vacuum drying jetir.org

Electrochemical polymerization offers a high degree of control over the polymerization process and the properties of the resulting polymer film. In this method, a polymer film of N,N'-diphenylbenzidine is produced by the electrochemical polymerization of the N,N'-diphenylbenzidine monomer. justia.com The process is typically carried out in an electrochemical cell containing a solution of the monomer and a supporting electrolyte.

The mechanism of electrochemical oxidation of diphenylamine in an acetonitrile (B52724) solution has been studied using rapid scan cyclic voltammetry. The process is believed to follow an initial dimerization of the radical cations, followed by proton loss and further electron transfer reactions. utexas.edu This leads to the formation of N,N'-diphenylbenzidine (DPB), which can then undergo further reactions to form the polymer, poly(diphenylamine). utexas.edu The cyclic voltammetry of N,N'-diphenylbenzidine shows two distinct redox couples, indicating a two-step oxidation process. utexas.edu

The electrodeposition of N,N'-bis[p-phenylamino(phenyl)]-1,4,5,8-naphthalenetetracarboxylic diimide (DNTD), a monomer containing two dimerizable diphenylamine groups, has been demonstrated on various conductive surfaces like gold, platinum, and indium-doped tin oxide. acs.org The cyclic voltammetry of this process is consistent with the initial formation of radical cations of the diphenylamine groups, followed by para C-C coupling to form dimers and higher oligomers. acs.org

Condensation Polymerization Routes

Condensation polymerization is another viable route for synthesizing polymers containing diphenylbenzidine units. This method involves the reaction between two different difunctional monomers or a single monomer with two different functional groups, leading to the formation of a polymer and the elimination of a small molecule like water or HCl. science-revision.co.ukstudymind.co.ukpsu.edu

For instance, a novel conjugated copolymer, poly((9,9-dioctylfluorene)-alt-(N,N'-diphenylbenzidine)), has been synthesized, incorporating an arylamine moiety into the polymer backbone. nus.edu.sg This type of polymerization allows for the creation of copolymers with specific electronic and optical properties. To form a polyester, for example, a dicarboxylic acid and a diol are required. studymind.co.uk The reaction between these two monomers results in the formation of ester linkages and the elimination of water. studymind.co.uk Similarly, polyamides are formed from the reaction of a dicarboxylic acid with a diamine. psu.edu

A key requirement for achieving high molecular weight polymers through condensation polymerization is that the reaction must proceed to near-quantitative conversion. uomustansiriyah.edu.iq This necessitates the use of high-purity monomers and high-yield reactions. uomustansiriyah.edu.iq

Precursor Synthesis and Reactivity in Poly(diphenylbenzidine) Formation

The synthesis of the N,N'-diphenylbenzidine monomer itself is a crucial preliminary step for its subsequent polymerization. One common synthetic route involves the reaction of 4,4'-dibromobiphenyl (B48405) with aniline (B41778) in the presence of a palladium catalyst. chemicalbook.comchemicalbook.com

In a typical procedure, 4,4'-dibromodiphenyl, aniline, sodium tert-butoxide (t-BuONa), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), and tri-tert-butylphosphine (B79228) (P(t-Bu)3) are dissolved in toluene (B28343) and stirred at an elevated temperature (e.g., 90°C) for several hours. chemicalbook.comchemicalbook.com After cooling, the reaction mixture is extracted, and the resulting solid is filtered, washed, and dried to yield N,N'-diphenylbenzidine. chemicalbook.comchemicalbook.com The structure of the synthesized compound is typically confirmed using techniques like 1H NMR spectroscopy. chemicalbook.com

Reactant Role Reference
4,4'-DibromobiphenylStarting material chemicalbook.comchemicalbook.com
AnilineReactant chemicalbook.comchemicalbook.com
Sodium tert-butoxideBase chemicalbook.comchemicalbook.com
Pd2(dba)3 / P(t-Bu)3Catalyst system chemicalbook.comchemicalbook.com
TolueneSolvent chemicalbook.comchemicalbook.com

The reactivity of the N,N'-diphenylbenzidine monomer in polymerization is centered around the nitrogen atoms and the para-positions of the phenyl rings. In oxidative polymerization, the nitrogen atoms are oxidized to form radical cations, which then couple at the para-positions to form the polymer backbone. jetir.orgacs.org

Copolymerization and Grafting Techniques in Poly(diphenylbenzidine) Systems

Copolymerization and grafting techniques are employed to modify the properties of poly(diphenylbenzidine) and create materials with enhanced or novel functionalities.

Copolymerization involves the polymerization of two or more different monomers to create a copolymer. This approach has been used to synthesize novel deep blue fluorescent fluorene-based copolymers containing N,N'-diphenylbenzidine units. nus.edu.sg By incorporating different comonomers, the electronic and photophysical properties of the resulting polymer can be fine-tuned. For example, block copolymers can be synthesized using techniques like atom transfer radical polymerization (ATRP) following a polycondensation process, leading to materials with unique morphologies and properties. cmu.edu

Integration of Other Monomers into Poly(diphenylbenzidine) Backbones

Copolymerization is a key strategy for modifying the properties of poly(diphenylbenzidine) by introducing different monomers into the polymer backbone. This approach allows for the creation of materials with a combination of properties derived from each constituent monomer, leading to enhanced performance in various applications.

A notable example is the synthesis of a triphenylamine-based polymer, poly(triphenylamine sulfone) (PTPAS), which features a donor-acceptor-donor (D-A-D) structural arrangement. rsc.org This polymer is synthesized through a catalyst-free C-N coupling reaction between N,N′-diphenylbenzidine, which acts as the electron-donating unit, and bis(4-fluorophenyl) sulfone, the electron-accepting unit. rsc.org This specific monomer integration results in a polymer with excellent thermal stability and unique dual-state emission characteristics. rsc.org The synthesis is efficient and uses commercially available starting materials, making it suitable for potential large-scale production. rsc.org

Similarly, copolymerization can be used to create novel semiconducting materials. For instance, a one-pot polycondensation technique has been used to synthesize copolymers like Poly[(Thiophene-2, 5-diyl)-co-4-hydroxy benzylidene]. bhu.ac.in While not directly a poly(diphenylbenzidine) derivative, this method of combining different aromatic units via techniques like polycondensation illustrates a common approach to tune the electronic and physical properties of conjugated polymers. bhu.ac.in Such copolymers often exhibit properties distinct from their respective homopolymers, including improved processability and tailored band gaps for electronic applications. bhu.ac.inresearchgate.net

The table below summarizes examples of monomer integration to create functional copolymers.

Backbone Monomer 1 Backbone Monomer 2 Resulting Copolymer Key Feature Synthetic Method
N,N′-diphenylbenzidine (Donor)Bis(4-fluorophenyl) sulfone (Acceptor)Poly(triphenylamine sulfone) (PTPAS)Donor-Acceptor-Donor (D-A-D) structure, dual-state emission. rsc.orgCatalyst-free C-N coupling reaction. rsc.org
Thiophene (B33073)4-hydroxy benzaldehydePoly [(Thiophene-2, 5-diyl)-co-4-hydroxy benzylidene]Semiconducting with a band gap of 2.50 eV. bhu.ac.inOne-pot polycondensation. bhu.ac.in
p-phenylene diamineo-anisidinePoly(p-phenylene diamine-co-o-anisidine)Enhanced thermal stability and solubility. researchgate.netOxidative copolymerization. researchgate.net

Graft Copolymer Synthesis for Enhanced Functionality

Graft copolymerization is a powerful technique for modifying polymer properties by attaching side chains of a different polymer to the main backbone. openmedicinalchemistryjournal.com This method can introduce new functionalities, such as water solubility or specific reactivity, without altering the fundamental properties of the main polymer chain. The primary strategies for creating graft copolymers are "grafting onto," where pre-synthesized side chains are attached to the backbone, and "grafting from," where side chains are grown directly from initiating sites on the backbone. mdpi.com

A relevant example is the synthesis of water-soluble conducting polymers through a "graft onto" process involving a polydiphenylamine (PDPA) backbone. acs.org In this work, an amine-functionalized PDPA was reacted with tosylate-terminated poly(ethylene oxide) (PEO) to create PDPA-g-PEO copolymers. acs.org The resulting graft copolymers become soluble in water when the molecular weight of the grafted PEO chains is sufficiently high (above 750 g/mol ). acs.org Upon oxidation, the PDPA backbone forms conducting states containing the N,N'-diphenylbenzidine radical cation or dication. acs.org This approach successfully combines the conductivity of the poly(diphenylbenzidine)-like core with the water solubility imparted by the PEO side chains. The length of the PEO side chains was found to directly influence the conductivity of the final material. acs.org

The data below illustrates the effect of the grafted PEO chain length on the conductivity of the resulting copolymers.

Graft Copolymer Grafted PEO Molecular Weight (Mn) Conductivity (S/cm)
PDPA-g-PEO-35035010⁻¹
PDPA-g-PEO-75075010⁻⁴
PDPA-g-PEO-20002000< 10⁻⁴

Table adapted from findings in Macromolecules (2003). acs.org

Control over Polymer Architecture during Synthesis

Controlling the polymer architecture—such as chain length, molecular weight distribution, and crosslink density—is crucial for fine-tuning the material's macroscopic properties. rsc.org Advanced polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, offer precise control over these parameters. rsc.orgrsc.org

RAFT polymerization allows for the synthesis of polymers with narrow molecular weight distributions and tunable primary chain lengths. rsc.org This control is achieved by a one-pot synthesis approach where monomers are polymerized in the presence of a RAFT agent. rsc.orgrsc.org By carefully selecting the ratio of monomer to initiator and RAFT agent, the final polymer's structure can be meticulously designed. rsc.org

While specific examples detailing the use of RAFT for poly(diphenylbenzidine) are not prevalent, the principles are broadly applicable to conjugated polymer synthesis. For instance, in the creation of dynamic network materials, RAFT has been used to incorporate both non-covalent and dynamic covalent linkers into a single polymer backbone. rsc.org This precise placement allows for the creation of materials with stimulus-responsive thermomechanical properties. rsc.orgrsc.org Applying such controlled polymerization methods to the synthesis of poly(diphenylbenzidine) and its derivatives could enable the creation of highly defined, high-performance materials where properties like strength, modulus, and responsiveness are tightly correlated with the polymer's primary structure. rsc.org

Key parameters that can be controlled by advanced synthetic methods include:

Primary Chain Length: Directly impacts material strength and decrosslinking temperature. rsc.org

Crosslink Density: Affects the material's modulus and self-healing efficiency. rsc.org

Monomer Sequence: Can be controlled to create block copolymers with distinct, microphase-separated domains. polyacs.org

Topology: Allows for the creation of linear, branched, or network structures to suit specific applications. nih.gov

By leveraging these controlled synthetic strategies, researchers can design and produce poly(diphenylbenzidine)-based materials with properties tailored for advanced applications in electronics and materials science. numberanalytics.com

Molecular Design and Functionalization Strategies in Poly Diphenylbenzidine Systems

Rational Design of Polymer Backbones for Tailored Electronic Properties

The rational design of the poly(diphenylbenzidine) (B1142492) backbone is a critical strategy for tailoring its electronic properties to meet the demands of specific applications. By systematically modifying the polymer's core structure, researchers can influence key parameters such as charge carrier mobility, energy levels, and stability.

One approach involves the synthesis of poly(diarylamines), which represent a class of conducting polymers that are structurally intermediate between polyaniline and poly(p-phenylene). ysu.am The electrochemical polymerization of monomers like diphenylamine (B1679370) leads to the formation of PDPB with aryl groups integrated into the polymer backbone. ysu.am This synthetic route allows for the creation of polymers with desirable electronic characteristics. For instance, PDPB has been shown to exhibit high doping levels and electrical conductivity comparable to that of polyaniline and poly(p-phenylene). ysu.am

The electronic properties of PDPB can be further refined by introducing different functional groups into the monomer unit. For example, the introduction of additional phenyl rings to create triphenylamine-based polymers can lead to more stable materials due to the enlarged conjugated system. tandfonline.com The position of these side rings can control the polymer structure and the mean conjugation length within the macromolecules, which in turn influences the energy gap of the final polymer. tandfonline.com

The synthesis of polyquinolines through an AA/BB-type aza-Diels–Alder polymerization reaction is another innovative approach to designing polymer backbones with specific functionalities. rsc.org This method offers a straightforward route to produce polyquinolines with excellent optical, electrical, chemical, thermal, and mechanical properties. rsc.org

Furthermore, the direct electrochemical dimerization of N,N′-diphenylbenzidine provides a method to create dimerized forms that are crucial for developing new materials for electronic applications. merckmillipore.com The ability to control the polymerization process, whether through chemical or electrochemical means, is fundamental to achieving a well-defined polymer backbone with tailored electronic properties.

A key aspect of rational design is understanding the structure-property relationships. For instance, the degree of polymerization can be evaluated using techniques like FTIR spectroscopy by comparing the characteristic vibrational bands of the polymer with its corresponding monomer or dimer, such as N,N-diphenylbenzidine. ysu.am This information, combined with elemental analysis to determine doping levels, provides a comprehensive picture of the synthesized polymer's characteristics. ysu.am

PropertyPoly(diphenylamine) (PDPB)Poly(N-phenyl-1-naphthylamine) (PPNA)
Doping Level 0.530.30
Electrical Conductivity (S/cm) 210⁻³
Degree of Polymerization 1615
Data sourced from electrochemical and chemical polymerization studies, highlighting the influence of backbone structure on key electronic properties. ysu.am

Side-Chain Engineering and Substituent Effects on Poly(diphenylbenzidine)

Side-chain engineering is a powerful tool for modifying the properties of conjugated polymers like poly(diphenylbenzidine). By attaching different functional groups to the polymer backbone, it is possible to influence its solubility, molecular packing, charge transport characteristics, and optical properties. researchgate.net This approach allows for the fine-tuning of the material for specific applications without altering the fundamental electronic structure of the main chain.

The introduction of alkyl and aryl side chains onto the poly(diphenylbenzidine) backbone can significantly impact its processability and physical properties. Alkyl groups, for instance, are often used to enhance the solubility of the polymer in common organic solvents, which is crucial for solution-based processing techniques. researchgate.net However, the addition of aliphatic side chains can sometimes lead to a decrease in charge carrier mobility and crystallinity. researchgate.net Therefore, a careful balance must be struck between solubility and electronic performance through the optimization of side chain type and position. researchgate.net

Aryl substitutions can also be employed to modify the polymer's properties. For example, the synthesis of aryl/alkyl building blocks for dendrimer and hyperbranched polymer synthesis has been achieved through methods like Suzuki-Miyaura cross-coupling and iododesilylation reactions. nih.gov These building blocks can then be incorporated into more complex polymer architectures.

Research on poly(phosphazenes) has shown that alkyl or aryl groups can be directly bonded to the phosphorus-nitrogen backbone, resulting in flexible or elastomeric materials with unique physical properties. dtic.mil While this is a different polymer system, the principles of using organometallic reagents to introduce alkyl and aryl groups can be conceptually applied to other polymer systems. dtic.mil

The effect of substituents is not limited to solubility. Studies on benzoxazine (B1645224) polymerization have demonstrated that electron-donating or withdrawing groups on the phenolic component can quantitatively affect the polymerization behavior. rsc.org This electronic effect can be correlated with spectroscopic data and polymerization exotherm temperatures, providing a quantitative understanding of substituent effects. rsc.org Similarly, in iniferter photopolymerization, the electronic nature of substituents on the dithiobenzoate moiety can dramatically accelerate or retard the reaction, highlighting the profound impact of electronics on bond homolysis. rsc.org

Beyond simple alkyl and aryl groups, the incorporation of electroactive and optically active moieties as side chains offers a pathway to multifunctional materials. This strategy allows for the combination of the desirable properties of poly(diphenylbenzidine), such as its hole-transporting ability, with the specific functions of the appended groups.

For example, a modular grafting technique has been used to attach charge transport moieties directly to a poly(phenylene-ethynylene) (PPE) backbone, enabling the creation of entirely polymeric, single-layer devices capable of efficient blue electroluminescence. mit.edu This approach highlights the potential of grafting functional side chains to create integrated, high-performance materials.

In the context of electrochromic devices, immobilizing color-switching and ion-storage complementary layers has been shown to extend the color retention of the device. mdpi.com This was achieved by synthesizing a monomer with a triarylamine core and polymerizing it on a substrate. mdpi.com This demonstrates how functional moieties can be incorporated to enhance device performance and stability.

Furthermore, the development of hole-transporting host polymers for phosphorescent polymer light-emitting diodes (PLEDs) has involved covalently attaching electron- and hole-transporting side functionalities to a polystyrene backbone. ep2-bayreuth.de This approach avoids phase separation and degradation during device operation. ep2-bayreuth.de The influence of a side-chain spacer separating the electronically active moieties from the polymer backbone has also been investigated, revealing that more compact polymer systems can favor energy transfer. ep2-bayreuth.de

The synthesis of sulfonated poly(diphenylacetylene) (SPDPA), an anionic conjugated polyelectrolyte, demonstrates the incorporation of hydrophilic sulfonate side groups. cambridge.org This modification not only makes the polymer highly water-soluble but also imparts emissive properties, making it suitable for applications such as biologic sensors. cambridge.org

Moiety TypeExampleImpact on Poly(diphenylbenzidine) System
Electroactive Charge transport moleculesEnables single-layer device fabrication, improves charge injection/transport. mit.eduep2-bayreuth.de
Optically Active Emissive groupsCreates light-emitting polymers for PLEDs. mit.eduep2-bayreuth.de
Ionic Sulfonate groupsEnhances water solubility and provides ion-storage capability. cambridge.org
This table summarizes the impact of incorporating different types of moieties as side chains on the properties and potential applications of poly(diphenylbenzidine)-based systems.

Doping Mechanisms and Their Impact on Poly(diphenylbenzidine) Electronic States

Doping is a fundamental process for modulating the electronic properties of conducting polymers like poly(diphenylbenzidine). It involves the introduction of charge carriers into the polymer backbone, which transforms the material from a semiconductor or insulator into a conductor. This process significantly alters the electronic structure and gives rise to new electronic states.

P-doping involves the removal of electrons from the polymer backbone, creating positive charge carriers (holes). This can be achieved through chemical or electrochemical oxidation. In the case of poly(diphenylamine) (PDPB), electrochemical oxidation leads to the formation of N,N'-diphenylbenzidine type radical cations (polaronic form) and subsequently N,N'-diphenylbenzidine dications (bipolaronic form). ingentaconnect.com

Various p-dopants have been investigated for organic semiconductors. Strong π-electron acceptors like tetrafluorotetracyanoquinodimethane (F4TCNQ) and the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (BCF) are commonly used. researchgate.net The doping mechanism often involves an electron transfer from the host polymer to the dopant molecule. acs.org For instance, molecular doping can be achieved by co-evaporating the host and dopant molecules. core.ac.uk

The choice of dopant and the doping method can significantly influence the doping efficiency and the resulting conductivity. For example, treating an organic semiconductor with a protic ionic liquid can lead to p-doping by protonating the polymer, which increases the density of mobile charge carriers. google.com Another approach is solution-based electrical doping, where dopants like N-DMBI-H are used to generate radical ions (polarons) in the semiconductor. researchgate.net

The effectiveness of a p-dopant is often related to its electron affinity and its ability to form a stable charge-transfer complex with the host polymer. For instance, molybdenum oxide (MoO₃) has been shown to form a charge-transfer complex with N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (α-NPD), acting as a p-type dopant that increases carrier concentration and lowers the activation energy for hole transport. koreascience.kr

Doping StrategyMechanismEffect on Poly(diphenylbenzidine)
Electrochemical Oxidation Removal of electrons via applied potential.Formation of polarons and bipolarons. ingentaconnect.com
Chemical Doping (e.g., F4TCNQ, BCF) Electron transfer from polymer to dopant molecule.Increased hole concentration and conductivity. researchgate.netacs.org
Protic Ionic Liquid Treatment Protonation of the polymer backbone.Increased density of mobile charge carriers. google.com
Metal Oxide Doping (e.g., MoO₃) Formation of a charge-transfer complex.Increased carrier concentration and reduced activation energy for hole transport. koreascience.kr
This table outlines various p-doping strategies, their underlying mechanisms, and their effects on the electronic properties of poly(diphenylbenzidine) and related materials.

Upon p-doping, the removal of an electron from the polymer chain results in the formation of a radical cation known as a polaron . quora.com A polaron is a quasiparticle consisting of the charge and its associated lattice distortion. quora.com Polarons have a charge of +e and a spin of 1/2. quora.com The formation of polarons is a key step in increasing the electrical conductivity of the polymer. digitellinc.com

If a second electron is removed from the same polymer segment, a bipolaron is formed. digitellinc.com Bipolarons are doubly charged and spinless. quora.com The formation of bipolarons can be less favorable than the formation of two separate polarons due to Coulombic repulsion between the two positive charges on the same chain segment. researchgate.net However, the formation and stability of bipolarons can be influenced by several factors, including the polymer structure, the nature of the dopant, and the surrounding environment.

Spectroelectrochemical and X-ray photoelectron spectroscopy (XPS) studies have confirmed the presence of both polarons and bipolarons in oxidized poly(diphenylamine). ysu.am The formation of these species is often accompanied by distinct changes in the optical absorption spectrum of the polymer. For instance, in poly(aniline), the formation of bipolarons leads to a shift in the absorption bands. ysu.am

The stabilization of these charged species is crucial for maintaining the doped state and the enhanced conductivity. Counterions, which are the anions of the dopant molecules, play a critical role in stabilizing the positive charges on the polymer backbone. The position of these counterions relative to the polymer chain can influence whether polarons remain as individual entities or combine to form bipolarons. digitellinc.comucla.edu For example, if counterions are close to each other and the polymer backbone, the formation of a spin-paired bipolaron, characterized by a blue-shifted absorption spectrum, is more likely. digitellinc.com Conversely, if the counterions are further apart, polarons may not spin-pair but can J-couple, resulting in a red-shifted absorption. digitellinc.com

The interface between the organic semiconductor and other materials, such as a dielectric gate or an electrode, can also influence the formation of bipolarons. researchgate.netarxiv.org At such interfaces, high charge densities can accumulate, potentially promoting the formation of bipolarons that might not be as prevalent in the bulk material. researchgate.netresearchgate.net

Charge CarrierChargeSpinFormation
Polaron +e1/2Removal of one electron from the polymer chain. quora.com
Bipolaron +2e0Removal of a second electron from a polaron. quora.comdigitellinc.com
This table summarizes the key properties and formation mechanisms of polaronic and bipolaronic structures in p-doped poly(diphenylbenzidine) systems.

Strategies for Modifying Poly(diphenylbenzidine) Solubility and Processability

Unmodified poly(diphenylbenzidine) and its parent oligomers often exhibit limited solubility in common organic solvents and poor processability. These characteristics stem from the rigid, planar structure of the conjugated backbone, which promotes strong intermolecular π-π stacking and aggregation. Such properties hinder the fabrication of high-quality, uniform thin films required for electronic and optoelectronic devices, often necessitating energy-intensive techniques like thermal evaporation. researchgate.net To overcome these limitations and enable cost-effective, solution-based processing methods such as spin-coating or ink-jet printing, various molecular design and functionalization strategies have been developed. researchgate.net These strategies primarily focus on disrupting the polymer chain's regularity and intermolecular interactions to enhance solubility without significantly compromising the desirable electronic properties of the core structure.

The core principle behind enhancing solubility is the introduction of functional groups or structural modifications that increase the entropy of the system, weaken intermolecular forces, or improve specific solute-solvent interactions. researchgate.netdtic.mil These modifications can be broadly categorized into side-chain functionalization and backbone modification.

Side-Chain Functionalization

Attaching solubilizing groups to the polymer backbone is a widely adopted and effective strategy. The steric and electronic properties of these substituents play a crucial role in determining the final properties of the polymer. researchgate.net

Alkylation: The introduction of alkyl groups is a common method to improve solubility. For instance, attaching tert-butyl groups to aryl moieties has been shown to improve the solubility of otherwise highly insoluble materials. researchgate.net Similarly, functionalizing benzidine-based molecules with butylphenyl groups significantly enhances solubility in organic solvents like chlorobenzene (B131634) and toluene (B28343). This improvement is attributed to the steric hindrance provided by the bulky alkyl groups, which disrupts the close packing of the polymer chains and reduces crystallization tendencies.

Fluorination: Incorporating fluorine atoms or fluorinated groups is another powerful technique. Fluorination is known to improve solubility, leading to better processability for bulk materials. polyacs.org A specific example involves the synthesis of copolymers incorporating N,N'-diphenylbenzidine functionalized with perfluorocyclopentene (PFCP). These partially fluorinated polyarylamines demonstrate enhanced solubility, highlighting the potential of this approach for developing solution-processable organic electronic materials. polyacs.org

Backbone and Structural Modification

Altering the polymer's main chain architecture is another key approach to improving processability.

Introduction of Meta-Linkages: The inherent rigidity of para-linked polyphenylene chains contributes to their insolubility. Introducing meta-linkages into the polymer backbone disrupts this linearity and symmetry. dtic.mil This structural change reduces the efficiency of intermolecular packing, thereby increasing solubility in organic solvents such as tetrahydrofuran (B95107) (THF), chloroform, and methylene (B1212753) chloride. dtic.mil

Copolymerization: Synthesizing copolymers by introducing different monomer units into the poly(diphenylbenzidine) chain is an effective method to tailor material properties. For example, creating step-growth copolymers of N,N'-diphenylbenzidine with other monomers, such as bisphenol A functionalized with solubilizing groups, can produce polymers with significantly improved processability. polyacs.org

Use of Bulky Pendant Groups: Functionalizing the core benzidine (B372746) block with large, solubilizing pendant groups can effectively enhance solubility, including in more environmentally friendly, non-halogenated solvents. researchgate.net Research has demonstrated that carbazole- and fluorene-substituted benzidine blocks, when functionalized with specific pendant groups, can achieve concentrations higher than 250 mg/mL in chloroform, a significant improvement over analogues like N,N′-bis(1-naphthyl)-N,N′-diphenylbenzidine (NPB), which has very limited solubility. researchgate.net

The following table summarizes the impact of various functionalization strategies on the solubility of benzidine-based systems.

Modification Strategy Example Group/Monomer Observed Effect Applicable Solvents
Alkylation tert-butyl groupsImproved solubility by disrupting π-stacking. researchgate.netCommon organic solvents
Fluorination Perfluorocyclopentene (PFCP)Increased solubility and processability. polyacs.orgNot specified
Backbone Isomerism Introduction of meta-linkagesIncreased solubility due to reduced chain symmetry. dtic.milTHF, Chloroform, Methylene Chloride
Pendant Group Functionalization Carbazole and fluorene (B118485) substituentsSignificantly enhanced solubility. researchgate.netChloroform, Non-halogenated solvents

Advanced Processing and Formulation Strategies

Beyond chemical modification of the polymer itself, optimizing the processing conditions offers another avenue to improve processability.

Solvent Selection via Hansen Solubility Parameters (HSP): A theoretical approach to identify suitable solvents involves the use of Hansen Solubility Parameters (HSP). This model helps in predicting the miscibility of a polymer in a given solvent or solvent blend based on dispersion, polarity, and hydrogen bonding parameters. researchgate.netresearchgate.net By matching the HSP of the polymer with that of a solvent system, it is possible to screen for effective and potentially less hazardous or "greener" solvents, facilitating the move towards more sustainable industrial applications. researchgate.net

Modification of Polymerization Conditions: For some polymer systems, solubility issues can be mitigated during the synthesis itself. In the synthesis of related polybenzimidazole systems, which also face solubility challenges, lowering the initial monomer concentration was found to be an effective strategy to prevent gelation and precipitation during polymerization. benicewiczgroup.com This approach yields a polymer solution that can be cast into films directly, bypassing difficult redissolution steps. benicewiczgroup.com A similar optimization of polymerization conditions could be beneficial for producing more processable poly(diphenylbenzidine) systems.

The research findings on modifying poly(diphenylbenzidine) and related structures are detailed in the table below, providing specific examples of derivatives and their reported solubility characteristics.

Derivative/System Modification Key Finding Solubility Detail
N,N′-bis(1-naphthyl)-N,N′-diphenylbenzidine (NPB)Parent/Reference CompoundLimited solubility, often requires thermal processing. researchgate.netMole fraction solubility ranges from 2.4 × 10⁻⁷ in methanol (B129727) to 2.8 × 10⁻³ in chloroform. researchgate.net
Carbazole- and Fluorene-substituted BenzidinesPendant Group FunctionalizationEnables high concentration solutions in non-halogenated solvents. researchgate.net> 250 mg/mL in chloroform. researchgate.net
Halogenated PolyphenylenesIntroduction of meta-linkagesPolymers are amorphous and soluble in common organic solvents. dtic.milSoluble in THF, chloroform, methylene chloride. dtic.mil
PFCP-functionalized PolyarylaminesFluorination via CopolymerizationIncorporation of fluorine improves solubility and processability. polyacs.orgSoluble enough for solution processing. polyacs.org

Advanced Characterization Techniques for Poly Diphenylbenzidine Research

Spectroscopic Analysis for Structural and Electronic Elucidation

Spectroscopy is a cornerstone in the study of conducting polymers like PDPB. By probing the interaction of electromagnetic radiation with the material, researchers can obtain a molecular-level fingerprint, revealing details about chemical bonds, electronic transitions, elemental composition, and excited-state dynamics.

FTIR spectroscopy is a powerful non-destructive technique used to identify the functional groups and molecular structure of polymers by measuring the absorption of infrared radiation. intertek.commdpi.com The resulting spectrum, a plot of absorbance versus wavenumber, provides a unique "fingerprint" of the material. intertek.comsemlab.com

Key vibrational modes observed in materials related to Poly(diphenylbenzidine) (B1142492) include:

N-H Stretching: The presence of secondary amine groups (-NH-) in the polymer backbone is confirmed by stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Aromatic Stretching: Peaks around 3000-3100 cm⁻¹ are characteristic of the C-H bonds in the benzene (B151609) rings.

C=C Aromatic Ring Stretching: Strong absorptions in the 1500-1600 cm⁻¹ range are attributed to the stretching of carbon-carbon double bonds within the aromatic rings. The band around 1590 cm⁻¹ can be associated with the quinoid structure, while the band near 1500 cm⁻¹ is related to the benzenoid structure. nus.edu.sg

C-N Stretching: The stretching vibration of the carbon-nitrogen bond typically appears in the 1250-1360 cm⁻¹ region.

C-H Aromatic Bending: Out-of-plane bending vibrations of C-H bonds in the aromatic rings result in strong bands in the 700-900 cm⁻¹ range, which can provide information about the substitution pattern of the rings.

Table 1: Typical FTIR Peak Assignments for Poly(diphenylamine)-related Structures

Wavenumber (cm⁻¹) Vibrational Mode Assignment Reference
~1590 C=C Stretching (Quinoid rings) nus.edu.sg
~1500 C=C Stretching (Benzenoid rings) nus.edu.sg
1250-1360 C-N Stretching semlab.com
700-900 C-H Aromatic Out-of-Plane Bending researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For Poly(diphenylbenzidine), ¹H and ¹³C NMR are particularly useful, although analysis can be complex due to the polymeric nature and potential for broad peaks.

Analysis of the monomer, N,N′-diphenylbenzidine, provides foundational data for interpreting the polymer's spectrum. The ¹H NMR spectrum of the monomer shows distinct signals for the different protons in the molecule. chemicalbook.com

¹H NMR: In the ¹H NMR spectrum of N,N′-diphenylbenzidine, aromatic protons typically appear in the chemical shift range of δ 6.8-8.3 ppm. For example, specific assignments for the monomer in DMSO-d₆ show a singlet at 8.22 ppm (amine protons), and multiplets between 6.82 and 7.48 ppm for the various aromatic protons. chemicalbook.com In the polymer, these peaks would broaden significantly.

¹³C NMR: The ¹³C NMR spectrum of the monomer shows aromatic carbon signals between δ 118 and 146 ppm, confirming the different carbon environments within the phenyl and biphenyl (B1667301) units. chemicalbook.com

Quantitative NMR (qNMR) can be employed to determine the purity of the monomer or to analyze the composition of copolymers containing diphenylbenzidine units, provided a suitable internal standard is used. ox.ac.ukuib.no The accuracy of qNMR relies on optimized parameters to ensure uniform excitation and proper relaxation of all nuclei. ox.ac.uk

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for N,N′-Diphenylbenzidine Monomer in DMSO-d₆

Nucleus Chemical Shift (ppm) Assignment Reference
¹H 8.22 (s, 2H) Amine N-H chemicalbook.com
7.48 (d, 4H) Aromatic chemicalbook.com
7.23 (t, 4H) Aromatic chemicalbook.com
7.10 (dd, 8H) Aromatic chemicalbook.com
6.82 (t, 2H) Aromatic chemicalbook.com
¹³C 145.7, 144.3, 133.7, 131.4, 128.7, 121.2, 119.2, 118.9 Aromatic Carbons chemicalbook.com

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically between π and π* orbitals in conjugated systems like Poly(diphenylbenzidine). sci-hub.seuu.nl The technique is used to determine the optical bandgap and study the different oxidation states of the polymer. jetir.org

The UV-Vis spectrum of Poly(diphenylbenzidine) is characterized by absorptions corresponding to π-π* transitions in the conjugated backbone. In its reduced or neutral state, the polymer typically shows a strong absorption peak in the UV region. For related poly(diphenylamine) materials, these spectra reveal the presence of both benzenoid and quinonoid structures, which are characteristic of conducting polymers. jetir.org

Upon electrochemical or chemical oxidation, new absorption bands appear at lower energies (longer wavelengths). These changes are indicative of the formation of polarons and bipolarons (radical cations and dications) in the polymer chain, which are responsible for its conductivity. Spectroelectrochemical studies show that the diphenylbenzidine group can undergo two reversible one-electron oxidations. researchgate.net The oxidation to the radical cation and then to the dication leads to the appearance of broad, low-energy absorption bands in the near-infrared (NIR) region. researchgate.net The optical bandgap (Eg) of the material can be estimated from the onset of the absorption edge in the UV-Vis spectrum. chemmethod.com

Photoluminescence (PL) spectroscopy provides insight into the emissive properties and electronic structure of materials. When a material absorbs a photon, it enters an excited state, and PL is the light emitted when it returns to a lower energy state. For Poly(diphenylbenzidine) and its derivatives, PL spectroscopy is crucial for evaluating their potential in applications like organic light-emitting diodes (OLEDs).

N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,1′-biphenyl)-4,4′-diamine (TPD), a well-known derivative, is often used as a hole transport or blue-emitting material. acs.org The PL spectrum of N,N′-di(naphthalene-1-yl)-N,N′-diphenyl-benzidine (NPB) shows a characteristic emission peak around 444 nm. aip.org The exact peak position can vary slightly depending on the material's morphology and the substrate temperature during film deposition. aip.org

Studies have shown that by dispersing molecules like NPB in a rigid polymer matrix, non-radiative decay pathways can be suppressed, leading to the observation of both fluorescence (from the singlet excited state) and phosphorescence (from the triplet excited state) at room temperature. spie.org This phenomenon, known as biluminescence, highlights the complex excited-state dynamics of these materials. spie.org

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. nsf.govyoutube.com The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of a specific element and its chemical environment. nsf.gov

For Poly(diphenylbenzidine), XPS is particularly valuable for analyzing the different chemical states of nitrogen. nus.edu.sg The high-resolution N 1s core-level spectrum can be deconvoluted into multiple components, allowing for the quantitative determination of the different types of nitrogen atoms in the polymer backbone, such as:

Benzenoid amine (-NH-): The main neutral amine nitrogen.

Quinoid imine (=N-): Nitrogen atoms in the oxidized, imine form.

Protonated/Charged Nitrogen: Positively charged nitrogen species (radical cations) that form during doping or oxidation.

In studies of the related polyaniline system, these nitrogen species are quantitatively differentiated, with amine nitrogen appearing at a binding energy of ~399.5 eV and positively charged nitrogen species appearing at higher binding energies (>401 eV). nus.edu.sg Similar analysis of PDPB can track structural changes during oxidation and reduction, providing a clear picture of the doping mechanism. The C 1s spectrum can also be deconvoluted to distinguish between C-C, C-H, and C-N bonding environments. researchgate.net

Table 3: Representative Binding Energies from XPS for Nitrogen-Containing Polymers

Element (Core Level) Binding Energy (eV) Assignment Reference
N 1s ~399.5 Amine Nitrogen (-NH-) nus.edu.sg
N 1s ~400.5 Quinoid Imine Nitrogen (=N-) nus.edu.sg
N 1s >401 Positively Charged Nitrogen nus.edu.sg
C 1s ~285.0 C-C, C-H nsf.gov
O 1s ~533.0 Adventitious Oxygen nsf.gov

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes in a molecule. youtube.com It is complementary to FTIR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the conjugated backbone of polymers like Poly(diphenylbenzidine). d-nb.info

The Raman spectrum of PDPB would show characteristic peaks corresponding to the vibrations of the biphenyl and phenyl groups. Resonance Raman spectroscopy, where the excitation laser wavelength is tuned to match an electronic transition of the molecule, can be used to selectively enhance the vibrations of specific parts of the polymer, such as the quinoid or benzenoid rings. researchgate.net

Key Raman peaks for related poly(diphenylamine) and polyaniline systems include:

~1620 cm⁻¹: C=C stretching of the quinoid rings.

~1500-1580 cm⁻¹: C-C stretching of the benzenoid rings.

~1170-1190 cm⁻¹: C-H bending vibrations.

The relative intensities of the quinoid and benzenoid peaks can be used to monitor the oxidation state of the polymer. researchgate.net This makes Raman spectroscopy a powerful tool for in-situ studies of electrochemical processes and doping effects in Poly(diphenylbenzidine).

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Conformation

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for investigating the internal molecular conformation of materials. aip.org This technique is particularly sensitive to the local electronic structure and bonding environment of specific atoms within a molecule. In the context of materials related to Poly(diphenylbenzidine), such as N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD), carbon 1s NEXAFS spectroscopy has been employed to probe the internal molecular conformations in different sample preparations, including thin films and powders. aip.orgresearchgate.net

By analyzing the energy shifts and broadening of spectral features, researchers can deduce changes in the internal conformation of the molecules. aip.org These experimental observations are often coupled with Density Functional Theory (DFT) simulations to attribute specific spectroscopic changes to variations in molecular geometry, such as the twisting of thiophene (B33073) backbones or the planarization of polymer chains. researchgate.netosti.gov For instance, a characteristic red shift in NEXAFS spectra can be observed as adjacent benzene rings get closer, an effect attributed to Coulombic interactions between overlapping π and π* orbitals. researchgate.net The analysis of the carbon 1s(C–H) → π*Aromatic transition, typically found around 285.2 eV, is a key part of this characterization. aip.org This approach provides a direct experimental measurement of the internal conformation of molecules, which is crucial for understanding the structure-property relationships in organic glasses and polymers. aip.orgresearchgate.net

TechniqueApplication to Benzidine (B372746) DerivativesKey Findings
NEXAFS Spectroscopy Probing internal molecular conformation of TPD glasses. aip.orgresearchgate.netSpectroscopic shifts and broadening are correlated with changes in internal molecular conformation. aip.org
Identifying aggregation and chain conformation. researchgate.netosti.govDFT simulations help relate spectral features to molecular geometry (e.g., backbone twisting). researchgate.net
Measuring π-π interactions. researchgate.netRed shifts in spectra indicate closer proximity of benzene rings. researchgate.net

Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM)

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FESEM), are indispensable tools for examining the surface morphology and microstructure of Poly(diphenylbenzidine) and related materials. aip.orgchemmethod.comkyushu-u.ac.jp These techniques provide detailed topographical information, revealing features like surface roughness, particle size and shape, and film uniformity. researchgate.netstonybrook.eduresearchgate.net

FESEM analysis has been used to observe the morphology of thin films, noting that factors like substrate temperature can significantly influence the resulting structure. aip.orgresearchgate.net For example, in studies of related aromatic diamine compounds like N,N′-di(naphthalene-1-yl)-N,N′-diphenyl-benzidine (NPB), SEM images have shown the formation of microdome structures, with their size and distribution affected by deposition conditions. aip.org In other applications, FESEM has been used to characterize the random distribution of polymer precipitates on fabric surfaces, which increases the surface area. kyushu-u.ac.jp The technique is also crucial for visualizing the morphology of nanocomposites and polymer blends, such as ZnO nanoparticles dispersed in a poly-TPD matrix, where it can determine the size and clustering of the nanoparticles. chemmethod.com FESEM produces clearer and less electrostatically distorted images with spatial resolution down to the nanometer scale, making it superior to conventional SEM for analyzing nano-sized features. ukm.my

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM/FESEM, enabling the investigation of the internal structure of materials at the nanoscale. researchgate.netnih.gov TEM is used to obtain information on the morphology, composition, and crystalline structure of nanoparticles and nanocomposites. nih.gov In research on poly(diphenylamine)-gold nanocomposites, TEM was used to characterize the morphology and electronic properties of the resulting material. researchgate.net

The technique is particularly valuable for visualizing the dispersion and structure of nanoparticles within a polymer matrix and for identifying different phases in core-shell nanostructures through diffraction contrast. nih.gov For instance, TEM can clearly show the dispersion of nanoparticles on a cellulose (B213188) nanofiber surface. nih.gov By directing a parallel electron beam through a thinned sample, TEM can reconstruct an image from the transmitted and diffracted electrons, providing detailed insights into the material's internal features. cnr.it

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful scanning probe technique for generating three-dimensional, high-resolution images of a material's surface topography. sciopen.comazooptics.com It can be used on a wide variety of materials, including both conducting and insulating polymers. nist.gov AFM provides quantitative data on surface features, such as roughness, and can differentiate between crystalline and amorphous regions. azooptics.comresearchgate.net

The working principle of AFM involves scanning a sharp tip attached to a cantilever across the sample surface. azooptics.comnist.gov The forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser to create a topographic map. azooptics.com AFM can be operated in different modes, including contact, non-contact, and tapping mode, to measure various surface properties like adhesion and viscoelasticity. researchgate.netmdpi.com While AFM provides more detailed surface information and higher resolution than techniques like profilometry, it generally has a slower scanning speed. sciopen.com The high spatial resolution of AFM allows it to be sensitive to small topographic changes at the near-atomic level. sciopen.comresearchgate.net

TechniqueInformation ObtainedKey Features
SEM/FESEM Surface morphology, microstructure, particle size/shape. aip.orgchemmethod.comkyushu-u.ac.jpHigh-resolution imaging of surfaces, FESEM offers clearer images than SEM. ukm.my
TEM Internal structure, nanoparticle dispersion, crystallinity. researchgate.netnih.govProvides topological, morphological, and compositional information at the nanoscale. nih.gov
AFM 3D surface topography, roughness, nanomechanical properties. sciopen.comazooptics.comNear-atomic resolution, applicable to both conducting and insulating materials. nist.govresearchgate.net

X-ray Diffraction (XRD) for Structural Order and Crystallinity

X-ray Diffraction (XRD) is a primary technique for determining the structural order and degree of crystallinity in polymeric materials. aip.orgresearchgate.netresearchgate.net The interaction of X-rays with a material produces a diffraction pattern that is characteristic of its atomic arrangement. diva-portal.orgicdd.com For polymers, XRD patterns can distinguish between crystalline, semi-crystalline, and amorphous structures. researchgate.neticdd.com

In crystalline regions, the ordered arrangement of polymer chains produces sharp diffraction peaks, whereas amorphous regions result in broad halos. researchgate.netbiotechrep.ir By analyzing the relative areas of the crystalline peaks and the amorphous halo, the degree of crystallinity can be calculated. researchgate.netdiva-portal.org Studies on thin films of N,N′-Di-1-naphthyl-N,N′-diphenylbenzidine have shown that the films are predominantly amorphous, as indicated by the broad features in their XRD spectra, although some low-intensity peaks suggest minor crystalline domains can form depending on the substrate temperature. aip.orgresearchgate.net The stability of the amorphous structure in some TPD films has been confirmed by the absence of sharp peaks in XRD results, even after treatments like UV irradiation. researchgate.net

Electrochemical and Charge Transport Characterization

The electrochemical behavior and charge transport properties of Poly(diphenylbenzidine) are fundamental to its application in electronic devices. These properties are typically investigated using techniques such as cyclic voltammetry (CV) and by measuring electrical conductivity.

Cyclic voltammetry is used to study the redox processes of the polymer. For Poly(diphenylamine), a related polymer, CV reveals two reversible and stable electrochemical processes. ysu.am The oxidation of diphenylamine (B1679370) monomers leads to the formation of N,N'-diphenylbenzidine type radical cations (polarons) and dications (bipolarons). ingentaconnect.com The onset of oxidation potentials determined from CV allows for the calculation of the Highest Occupied Molecular Orbital (HOMO) energy level. For a series of polymers containing triphenylaniline (TPD) moieties, HOMO levels were found to be in the range of -5.42 to -5.45 eV. acs.org

Poly(diphenylbenzidine) derivatives are well-known for their excellent hole transport capabilities. The mechanism involves the efficient movement of holes through the material, facilitated by the stable charge carriers formed within the molecular structure. This property is crucial for its use as a hole transport layer (HTL) in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. ossila.com The electrical conductivity of these materials can be tuned, and for some poly(diphenylamine) derivatives, conductivities as high as 2 S/cm-1 have been reported. ysu.am The charge transport can be ambipolar in some copolymers, meaning they can transport both holes and electrons, which is achieved by incorporating both hole-transporting (like TPD) and electron-transporting moieties into the polymer chain. acs.org

PropertyMeasurement TechniqueTypical Findings for Benzidine-based Polymers
Redox Behavior Cyclic Voltammetry (CV)Shows reversible oxidation/reduction peaks corresponding to polaron/bipolaron formation. ysu.amingentaconnect.com
Energy Levels Cyclic Voltammetry (CV)HOMO energy levels typically range from -5.42 to -5.45 eV. acs.org
Charge Transport Device CharacterizationExcellent hole transport material (HTM). ossila.com Ambipolar transport is possible with modification. acs.org
Conductivity Impedance SpectroscopyConductivities can reach up to 2 S/cm-1 for related doped polymers. ysu.am

Cyclic Voltammetry (CV) for Redox Behavior and Film Deposition

Cyclic voltammetry (CV) is a fundamental electrochemical technique utilized to investigate the redox behavior of Poly(diphenylbenzidine) (PDPB) and to control its deposition as a thin film on an electrode surface. The process involves scanning the potential of a working electrode, on which the polymer is or will be deposited, and measuring the resulting current.

During the electropolymerization of diphenylamine (DPA) to form PDPB, CV reveals the oxidation mechanism. The initial oxidation of DPA generates unstable radical cations. researchgate.net These radical cations can then undergo coupling reactions. utexas.edu The CV of N,N'-diphenylbenzidine (DPB), the dimer of DPA, shows two reversible redox waves, which are characteristic of the polymer's building block. utexas.edu The continued cycling of the potential leads to the growth of the polymer film on the electrode, which is observable by the gradual increase in the voltammetric peak currents. researchgate.net The scan rate during CV affects the thickness of the diffusion layer, which in turn influences the current response. cam.ac.uk For a reversible electrochemical reaction, the CV profile has well-defined characteristics. cam.ac.uk However, in the case of quasi-reversible or irreversible reactions, the peak potentials can shift, and the peak shapes change depending on the kinetics of the electron transfer and any coupled chemical reactions. cam.ac.ukmdpi.com

The redox behavior of the resulting PDPB film can be studied by placing the film-coated electrode in a monomer-free electrolyte solution. psu.edu Poly(diphenylamine) typically exhibits two stable and reversible redox processes in its voltammogram. ysu.am These redox transformations are associated with distinct color changes, making PDPB an interesting material for electrochromic applications. researchgate.net For instance, the reduced form is often colorless or pale yellow, while the oxidized forms can be green and blue. researchgate.netysu.am The pH of the electrolyte solution can also influence the redox behavior of the polymer. researchgate.net

Key Findings from Cyclic Voltammetry Studies:

FeatureObservationSignificance
Dimer Redox Waves The cyclic voltammogram of N,N'-diphenylbenzidine (DPB) displays two reversible redox waves. utexas.eduConfirms the fundamental redox characteristics of the repeating unit in Poly(diphenylbenzidine).
Polymer Growth Continued potential cycling during electropolymerization leads to an increase in the voltammetric peak currents. researchgate.netIndicates the successful deposition and growth of the polymer film on the electrode surface.
Polymer Redox Behavior Poly(diphenylamine) films show two distinct and reversible redox couples in monomer-free electrolytes. ysu.amDemonstrates the stable electroactivity of the polymer, crucial for applications like electrochromic devices.
Electrochromism The redox transformations of the polymer are accompanied by clear color changes (e.g., colorless to blue/violet). researchgate.netHighlights the potential of Poly(diphenylbenzidine) in electrochromic technologies.

Spectroelectrochemical Methods for In-Situ Analysis

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide real-time monitoring of the changes in a material's optical properties as its electrochemical state is altered. This is particularly valuable for studying conjugated polymers like Poly(diphenylbenzidine) (PDPB), where redox processes lead to significant changes in the electronic structure and, consequently, the absorption of light.

In-situ UV-visible spectroelectrochemistry is a powerful tool for elucidating the mechanism of electropolymerization and characterizing the resulting polymer films. psu.edusemanticscholar.org By recording UV-vis spectra at different applied potentials during the cyclic voltammetry of diphenylamine (DPA), researchers can identify intermediate species formed during the polymerization process. semanticscholar.org For instance, the formation of radical cations and their subsequent reactions can be tracked by the appearance and disappearance of specific absorption bands. semanticscholar.org

Once the PDPB film is formed, spectroelectrochemistry allows for the correlation of its various oxidation states with its optical absorption spectra. ysu.am As the potential applied to the polymer film is swept, the changes in the UV-vis spectrum reveal the electronic transitions characteristic of the neutral, radical cation (polaron), and dication (bipolaron) states. For example, poly(diphenylamine) films can reversibly change color from pale yellow in the reduced state to yellow, green, and finally blue as the potential is increased, with each color corresponding to a specific redox state and absorption spectrum. ysu.am

These in-situ measurements are typically performed in a specially designed electrochemical cell that allows light to pass through an optically transparent electrode (like indium tin oxide (ITO) coated glass) on which the polymer film is deposited. psu.eduresearchgate.net This setup enables the simultaneous acquisition of electrochemical data (current vs. potential) and spectroscopic data (absorbance vs. wavelength), providing a comprehensive picture of the material's electro-optical properties. psu.edu

Key Findings from Spectroelectrochemical Studies:

TechniqueObservationSignificance
In-situ UV-Vis Spectroscopy Identification of intermediate species with distinct absorption peaks during electropolymerization. semanticscholar.orgProvides mechanistic insights into the formation of the polymer chain.
Potential-Dependent Spectra Correlation of specific oxidation states (neutral, polaron, bipolaron) with characteristic absorption bands. ysu.amElucidates the electronic structure of the polymer in its different redox forms.
Electrochromic Transitions Observation of reversible color changes (e.g., pale yellow to green to blue) that correspond to changes in the UV-vis spectra upon potential sweeping. ysu.amConfirms the electrochromic nature of Poly(diphenylbenzidine) and allows for the characterization of its color-switching properties.

Impedance Spectroscopy for Charge Carrier Mobility Determination

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the electrical properties of materials and their interfaces. aip.org In the context of Poly(diphenylbenzidine) research, EIS is particularly useful for determining charge carrier mobility. This is achieved by applying a small sinusoidal AC voltage to the material and measuring the resulting current response over a range of frequencies. aip.org The resulting impedance data can be modeled with an equivalent circuit to extract various parameters, including resistance and capacitance, which are related to the charge transport processes within the polymer.

For organic semiconductors, impedance spectroscopy can provide insights into the dynamics of charge carriers under space-charge limited current (SCLC) conditions. aip.org By analyzing the frequency-dependent capacitance and conductance, it is possible to determine the charge carrier mobility. aps.org The technique can distinguish between different transport regimes and identify the influence of traps on charge carrier movement. aip.org For instance, capacitance-voltage (C-V) measurements, a subset of impedance spectroscopy, have been used to determine the density of states and the energetic depth of traps in conjugated polymers. aip.org

In studies of organic light-emitting diodes (OLEDs) and other electronic devices incorporating materials like Poly(diphenylbenzidine), impedance spectroscopy can reveal information about injection barriers, the built-in voltage, and the dynamics of charge recombination. aip.org Discrepancies in mobility values obtained from different techniques, such as impedance spectroscopy versus time-of-flight, can arise due to factors like the presence of interfacial traps, which may have a greater influence in SCLC measurements.

Time-of-Flight (TOF) Measurements for Carrier Dynamics

Time-of-Flight (TOF) is a direct method for measuring the charge carrier mobility in semiconductor materials, including conjugated polymers like Poly(diphenylbenzidine). The technique involves creating a sheet of charge carriers near one electrode of a sample sandwiched between two electrodes, typically using a short pulse of light. A voltage is applied across the sample, causing the charge carriers to drift towards the opposite electrode. The time it takes for these carriers to traverse the sample, known as the transit time, is measured from the resulting photocurrent transient. The mobility can then be calculated from the transit time, the sample thickness, and the applied electric field. rsc.org

TOF measurements provide the bulk mobility of the material, which can be different from the mobility determined by methods that are more sensitive to interfaces, such as SCLC. For this reason, TOF experiments typically require relatively thick films (on the order of micrometers) to ensure that the photogeneration region is narrow compared to the total device thickness. aps.org

The shape of the TOF transient can also provide information about the nature of charge transport. In ideal, non-dispersive transport, the transient would show a clear plateau followed by a sharp drop at the transit time. However, in disordered materials like many conjugated polymers, the transport is often dispersive, leading to a continuously decaying transient without a clear plateau. aps.org This dispersion is a result of charge carriers encountering a distribution of localized states (traps) with varying energies. aps.org The temperature and electric field dependence of the mobility obtained from TOF measurements can provide further insights into the transport mechanism, such as whether it is governed by hopping between localized states. rsc.org

Dark Current-Voltage (I-V) Analysis for Conduction Mechanisms

Dark current-voltage (I-V) analysis is a fundamental electrical characterization technique used to understand the charge transport and conduction mechanisms in materials like Poly(diphenylbenzidine) in the absence of illumination. By applying a range of voltages across a sample and measuring the resulting current, researchers can identify the dominant conduction processes at different electric fields. unina.it

The shape of the I-V curve, often plotted on a log-log scale, can reveal different conduction regimes. At low voltages, the current may be proportional to the voltage, indicating Ohmic conduction where the current is limited by the intrinsic conductivity of the material. researchgate.net As the voltage increases, the conduction mechanism can transition to a space-charge-limited current (SCLC) regime. researchgate.net In this regime, the injected charge carriers exceed the intrinsic carrier concentration, and the current becomes limited by the buildup of this space charge.

The SCLC region can be further analyzed to distinguish between trap-free and trap-limited conduction. In the ideal trap-free case, the current is proportional to the square of the voltage. However, in many organic semiconductors, traps are present, and the I-V characteristics will reflect a trap-limited SCLC (TCLC) mechanism. researchgate.net The transition from an Ohmic to a TCLC regime, and potentially to a trap-filled SCLC regime at higher voltages, provides valuable information about the density and energy distribution of trap states within the material. researchgate.net By analyzing the temperature dependence of the I-V characteristics, it is possible to extract parameters such as the trap depth and the charge carrier mobility. researchgate.net

Common Conduction Mechanisms Identified by I-V Analysis:

Conduction MechanismI-V RelationshipDescription
Ohmic Conduction I ∝ VThe current is directly proportional to the applied voltage, typically observed at low electric fields. researchgate.net
Space-Charge-Limited Current (SCLC) I ∝ V² (trap-free)The current is limited by the space charge of injected carriers, not the material's intrinsic conductivity. researchgate.net
Trap-Limited SCLC (TCLC) I ∝ Vⁿ (n > 2)Charge carriers are temporarily immobilized in trap states, affecting the current-voltage relationship. researchgate.net
Schottky Emission ln(I) ∝ √VThermionic emission of charge carriers over an energy barrier at a metal-semiconductor interface.
Tunneling Current ln(I/V²) ∝ 1/VQuantum mechanical tunneling of charge carriers through a potential barrier.

Work Function Measurements

The work function is a critical material property that represents the minimum energy required to remove an electron from the surface of a solid to a point in the vacuum immediately outside the surface. In the context of Poly(diphenylbenzidine) and its applications in organic electronic devices like OLEDs, the work function of the polymer and adjacent materials (electrodes, other organic layers) plays a crucial role in determining device performance.

The alignment of energy levels at the interfaces between different layers governs the efficiency of charge injection and transport. capes.gov.br A significant mismatch between the work function of an electrode and the energy levels (HOMO or LUMO) of the adjacent Poly(diphenylbenzidine) layer can create a large energy barrier for charge injection, leading to higher operating voltages and lower device efficiency. worktribe.comresearchgate.net

Techniques such as ultraviolet photoelectron spectroscopy (UPS) are commonly used to directly measure the work function and the highest occupied molecular orbital (HOMO) level of organic thin films. By understanding the work function of Poly(diphenylbenzidine), researchers can select appropriate electrode materials and design device architectures that minimize charge injection barriers. For instance, in OLEDs, a hole injection layer (HIL) with a high work function is often inserted between the anode (like ITO) and the hole transport layer (which could be Poly(diphenylbenzidine)) to facilitate the injection of holes. worktribe.com The work function of this HIL is a key parameter for optimizing device performance. worktribe.com

Thermal Analysis for Polymer Stability and Phase Behavior

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of polymers like Poly(diphenylbenzidine). These methods involve monitoring the physical and chemical properties of a material as a function of temperature. The two most common techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). capes.gov.br

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. mdpi.com This provides information about the thermal stability of the polymer and its degradation temperature. A TGA curve plots the percentage of weight loss against temperature. The onset of significant weight loss indicates the temperature at which the polymer begins to decompose. For materials intended for use in electronic devices, which can generate heat during operation, high thermal stability is a crucial requirement. TGA can also be used to detect the presence of residual solvents in the polymer matrix, which can affect the material's performance. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nsf.gov DSC is used to identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). capes.gov.br The glass transition temperature is a particularly important parameter for amorphous or semi-crystalline polymers like Poly(diphenylbenzidine). It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nsf.gov The Tg provides insight into the polymer's molecular mobility and can influence its mechanical properties and long-term stability in devices. nsf.gov In some cases, complex phase behaviors, such as the existence of multiple amorphous or liquid-crystalline phases, can be investigated using DSC and other thermal analysis methods. pnas.org

Key Thermal Properties Determined by Thermal Analysis:

PropertyTechniqueSignificance
Degradation Temperature TGAIndicates the upper temperature limit for the polymer's stability and processing. mdpi.com
Glass Transition Temperature (Tg) DSCDefines the transition from a glassy to a rubbery state, affecting mechanical properties and molecular mobility. nsf.gov
Melting Temperature (Tm) DSCCharacterizes the transition from a crystalline solid to a liquid state (for crystalline or semi-crystalline polymers). capes.gov.br
Crystallization Temperature (Tc) DSCIndicates the temperature at which the polymer crystallizes from the molten state upon cooling. capes.gov.br
Residual Solvent Content TGAQuantifies the amount of trapped solvent, which can impact film morphology and performance. mdpi.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique used to measure the change in mass of a material as a function of temperature or time in a controlled atmosphere. etamu.eduopenaccessjournals.com This analysis provides critical information about the thermal stability and decomposition profile of polymers like poly(diphenylbenzidine).

In TGA, a sample is heated at a constant rate, and its mass is continuously monitored. openaccessjournals.com The resulting data, often plotted as a thermogram of mass versus temperature, reveals the temperatures at which the material degrades. Key parameters obtained from TGA curves include the onset temperature of decomposition and the temperature of maximum decomposition rate.

Research on various polymers demonstrates the utility of TGA in assessing thermal stability. For instance, studies on poly(o-phenylenediamine) (PoPD) have shown that the polymer is thermally stable up to 150°C, with the main degradation occurring at a peak temperature of 275°C. sciencepublishinggroup.com Similarly, analysis of poly-N-isopropylacrylamide (PNIPA) has indicated good thermal stability up to 300°C, with the primary decomposition happening between 395–425°C. mdpi.com For some aromatic polyamides, TGA has proven stability up to 300°C. scirp.org Aliphatic polybenzimidazoles have also been shown to possess high thermal decomposition temperatures, at or above 460°C. mdpi.com In the context of poly(vinyl chloride) (PVC) blends, TGA coupled with Fourier transform infrared spectroscopy (FTIR) has been used to study the evolution of hydrogen chloride during thermal degradation. kpi.ua

For poly(diphenylbenzidine) derivatives, TGA is essential for confirming that the material can withstand the processing temperatures required for device fabrication without significant degradation. For example, a derivative, N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine, shows a decomposition onset at 280°C, making it suitable for processing below 200°C.

TGA Data for Selected Polymers

PolymerOnset of Decomposition / Stability Limit (°C)Peak Decomposition Temperature (°C)
Poly(o-phenylenediamine) (PoPD) sciencepublishinggroup.com150275
Poly-N-isopropylacrylamide (PNIPA) mdpi.com300395-425
Aromatic Polyamide scirp.org300-
Aliphatic Polybenzimidazoles mdpi.com~450>460
N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine280-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.orgnih.gov DSC is widely used to study the thermal transitions of polymers, providing information on the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). wikipedia.orgeag.com

The glass transition temperature (Tg) is a critical parameter for amorphous or semi-crystalline polymers like many poly(diphenylbenzidine) derivatives. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is important as it often defines the upper service temperature of the material in applications.

In a typical DSC experiment, both the sample and a reference material are heated or cooled at a constant rate. wikipedia.org The instrument measures the heat flow difference between them, which allows for the detection of endothermic (heat absorbing) and exothermic (heat releasing) processes. The glass transition is observed as a step-like change in the heat flow curve.

For poly(diphenylamine) (PDPA), a related polymer, the glass transition temperature (Tg) was found to be approximately 55.03°C, with a crystallization temperature (Tc) of 285.41°C. jetir.org When doped with zinc oxide nanoparticles, the Tg remained similar at 54.93°C, while the Tc decreased to 282.29°C. jetir.org Another related compound, N,N'-di(naphthalene-1-yl)-N,N'-diphenyl-benzidine (NPB), exhibits a glass transition temperature of 96°C and a crystallization temperature of 184°C. aip.org

Understanding the Tg and other thermal transitions through DSC is crucial for optimizing the processing conditions and ensuring the long-term stability and performance of poly(diphenylbenzidine)-based devices.

DSC Data for Poly(diphenylamine) and a Related Derivative

MaterialGlass Transition Temperature (Tg) (°C)Crystallization Temperature (Tc) (°C)
Poly(diphenylamine) (PDPA) jetir.org55.03285.41
PDPA/ZnO Nanocomposite jetir.org54.93282.29
N,N'-di(naphthalene-1-yl)-N,N'-diphenyl-benzidine (NPB) aip.org96184

Charge Carrier Transport Mechanisms in Poly Diphenylbenzidine

Fundamental Principles of Hole Transport in Amine-based Polymers

Amine-based polymers, including Poly(diphenylbenzidine) (B1142492), are characterized by the presence of electron-donating amine groups within their molecular structure. sci-hub.se These groups facilitate the transport of positive charge carriers, or "holes." Hole transport in these disordered materials is generally understood to occur via a hopping mechanism. aip.org In this process, a hole, which is essentially the absence of an electron on a polymer segment, moves from one localized site to another under the influence of an electric field.

The fundamental steps in this process are:

Hole Injection: Holes are first injected from an electrode into the polymer layer. sci-hub.se

Hopping: The injected holes then "hop" between adjacent amine-containing monomer units along the polymer chain or between neighboring chains. The rate of hopping is influenced by several factors, including the energetic disorder (variations in the energy levels of the hopping sites) and the spatial disorder (variations in the distance and orientation between hopping sites). researchgate.netaps.org

Hole Extraction: Finally, the holes are extracted at the opposing electrode.

The efficiency of this process is quantified by the hole mobility (µh), a measure of how quickly a hole can move through the material under a given electric field. researchgate.net In amine-based polymers, higher hole mobility is generally associated with a more ordered polymer structure and a lower degree of energetic disorder. sci-hub.seacs.org

Role of Molecular Structure and Conformation in Charge Mobility

Key structural factors influencing charge mobility include:

Planarity of the Backbone: A more planar polymer backbone facilitates better π-orbital overlap between adjacent monomer units. nih.gov This enhanced electronic communication along the chain leads to more efficient intra-chain hole transport. nih.gov

Inter-chain Packing: The way polymer chains pack together in the solid state is crucial for inter-chain hopping. researchgate.net Well-ordered, crystalline regions can provide pathways for efficient charge transport, whereas amorphous regions with significant disorder can hinder charge mobility. uky.edu

Side-Chain Engineering: While not explicitly detailed for Poly(diphenylbenzidine) in the provided context, in many conjugated polymers, the nature of the side chains can influence solubility, film morphology, and inter-chain packing, thereby indirectly affecting charge transport. researchgate.netrsc.org

Studies on related conjugated polymers have shown that controlling the polymer's conformation through processing techniques can lead to significant improvements in charge carrier mobility. nih.gov For instance, inducing a more planar and aligned polymer structure can reduce energetic disorder and enhance charge transport. researchgate.netaps.org

Influence of Doping on Charge Transport Pathways in Poly(diphenylbenzidine)

Doping involves intentionally introducing impurities (dopants) into a semiconductor to alter its electrical properties. In the context of Poly(diphenylbenzidine), p-type doping, which involves adding an electron-accepting molecule, is a common strategy to increase the concentration of hole charge carriers and thereby enhance the electrical conductivity. european-mrs.com

The introduction of p-dopants creates additional holes in the polymer, which can then participate in charge transport. This can lead to a significant increase in conductivity. european-mrs.com However, the effects of doping are complex. While increasing the charge carrier concentration is generally beneficial, the dopant molecules can also introduce structural disorder, which might negatively impact charge mobility. researchgate.net

Interestingly, research on other p-doped polymers has revealed that at high doping concentrations, a phenomenon can occur where electrons, rather than holes, become the dominant charge carriers. uky.edunih.gov This is attributed to the elimination of the transport gap at high doping levels. uky.edunih.gov While this specific behavior has not been explicitly reported for Poly(diphenylbenzidine) in the search results, it highlights the complex interplay between doping concentration and the nature of charge transport in conjugated polymers.

The choice of dopant is also critical. For instance, molybdenum oxide (MoO₃) has been used as a p-type dopant for N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (α-NPD), a related small molecule, to create a highly conductive and stable hole transporting layer. koreascience.kr The MoO₃ acts as a p-type dopant in α-NPD, increasing carrier concentration and lowering the thermal activation energy for hole transport. koreascience.kr

Interfacial Charge Injection and Extraction Dynamics in Devices

The performance of electronic devices incorporating Poly(diphenylbenzidine) is not solely determined by its bulk charge transport properties but is also heavily influenced by the efficiency of charge injection and extraction at the interfaces with the electrodes. aip.orgcambridge.org An energy barrier often exists at the interface between the electrode and the organic material, which can impede the flow of charge. cambridge.org

Several strategies are employed to improve charge injection and extraction:

Insertion of Buffer Layers: A thin buffer layer, such as copper phthalocyanine (B1677752) (CuPc), can be inserted between the anode and the hole transport layer to improve device efficiency and stability. aip.org However, this can sometimes lead to an increase in the device's operating voltage. aip.org

Surface Modification: Modifying the electrode surface can reduce the injection barrier. cambridge.org

Doping of the Interfacial Layer: Doping the hole transport layer near the electrode interface can enhance charge injection. For example, doping N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB) with a "hole-trapping" material has been shown to improve device efficiency. aip.org

The dynamics of charge injection and extraction can be complex. For instance, in some devices, a phenomenon of charge trapping and detrapping at the interface can occur, which can affect the operating voltage. aip.org Furthermore, in hole-only devices, electron leakage from the cathode can occur, which can be suppressed by using an electron-blocking layer. researchgate.net

Theoretical and Computational Modeling of Charge Transport

To gain a deeper understanding of the charge transport mechanisms at the molecular level, theoretical and computational modeling techniques are invaluable tools. These methods allow researchers to investigate the electronic structure and carrier dynamics of Poly(diphenylbenzidine) in ways that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and materials. mdpi.com In the context of Poly(diphenylbenzidine), DFT calculations can be used to:

Determine Molecular Orbital Energy Levels: DFT can accurately predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This information is crucial for understanding charge injection barriers and the potential for charge transfer between different materials in a device.

Analyze Molecular Conformations: DFT can be used to study the relationship between the polymer's conformation, such as the torsional angles between monomer units, and its electronic properties. nih.gov For example, calculations on similar polyfluorene polymers have shown how changes in the inter-monomer torsion angle affect the NMR chemical shifts, providing a way to probe conformation experimentally. nih.gov

Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to calculate the absorption spectra of organic molecules, which can be compared with experimental data to validate the computational model. researchgate.net

Table 1: Illustrative Data from DFT Calculations on Related Systems

PropertyCalculated ValueSignificance
HOMO Energy-5.5 eV (for TPD) ossila.comDetermines the energy required to remove an electron (hole injection).
LUMO Energy-2.3 eV (for TPD) ossila.comDetermines the energy gained when an electron is added.
Energy Gap3.2 eV (for TPD) ossila.comInfluences the optical and electronic properties of the material.

Note: TPD (N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine) is a small molecule closely related to the monomer unit of Poly(diphenylbenzidine).

Ab Initio Molecular Dynamics Simulations of Carrier Dynamics

Ab initio molecular dynamics (AIMD) is a simulation technique that combines classical molecular dynamics with electronic structure calculations performed "on-the-fly." arxiv.org This allows for the simulation of the dynamic behavior of atoms and electrons in a material, providing insights into processes that occur over time.

For Poly(diphenylbenzidine), AIMD simulations could be used to:

Simulate Charge Carrier Hopping: AIMD can model the movement of a charge carrier through the polymer matrix, providing a detailed picture of the hopping process and the factors that influence it.

Investigate the Effects of Temperature and Electric Field: The influence of external factors like temperature and electric field on the charge transport dynamics can be directly simulated.

Study Interfacial Dynamics: AIMD can be used to model the complex interactions at the interface between the polymer and an electrode, shedding light on charge injection and extraction mechanisms. nih.gov

While specific AIMD studies on Poly(diphenylbenzidine) were not found in the provided search results, the technique has been successfully applied to study phase transitions in ferroelectric materials and interactions at surfaces, demonstrating its potential for elucidating complex dynamic processes in condensed matter systems. nih.govaps.org

Thin Film Processing and Morphology Control for Poly Diphenylbenzidine

Deposition Techniques for Poly(diphenylbenzidine) (B1142492) Thin Films

The fabrication of uniform and high-quality Poly(diphenylbenzidine) thin films can be accomplished through several methods, each offering distinct advantages in terms of film quality, scalability, and control over morphology. These techniques can be broadly categorized into solution-based processing, vacuum deposition, and electrochemical methods.

Solution processing is a versatile and cost-effective method for depositing thin films of polymers that are soluble in common organic solvents. rsc.orgmsstate.edu Spin coating, in particular, is a widely used laboratory and industrial technique for producing uniform thin films on flat substrates. mdpi.com The process involves depositing a solution of the polymer onto a substrate, which is then rotated at high speed. The centrifugal force spreads the solution evenly, and the solvent evaporates, leaving a solid thin film. mdpi.com

For Poly(diphenylbenzidine) derivatives, such as N,N′-bis(3-methylphenyl)-N,N′-dyphenylbenzidine (TPD), this method has been successfully employed. In a typical process, TPD is dissolved in a suitable solvent like toluene (B28343) and dispersed in a polystyrene (PS) matrix. This solution is then deposited onto a substrate and spin-coated. researchgate.net The thickness and morphology of the resulting film are influenced by several parameters.

Key parameters in the spin coating process include the solution's viscosity and concentration, the spin speed, and the duration of the spinning steps. researchgate.net For instance, a TPD-PS film with a thickness of approximately 300 nm can be achieved by spin-coating at 3000 rpm for 30 seconds. researchgate.net Following the deposition, a thermal annealing step, such as heating at 90°C for 30 minutes, is often performed to remove any residual solvent. researchgate.net

Table 1: Example of Spin Coating Parameters for TPD-Polystyrene Blend

Parameter Value
Polymer System N,N′-bis(3-methylphenyl)-N,N′-dyphenylbenzidine (TPD) in Polystyrene (PS)
Solvent Toluene
TPD Concentration 3-60 wt% in PS
Substrate Fused Silica or Dichromated Gelatin Grating
Deposition Temperature Room Temperature (23°C)
Spin Speed 3000 rpm
Spin Duration 30 s
Post-Deposition Annealing 90°C for 30 minutes

Data sourced from a study on TPD-based distributed feedback lasers. researchgate.net

Vacuum deposition techniques, particularly thermal evaporation, are standard methods for depositing high-purity, uniform thin films of organic materials, including hole transport materials like Poly(diphenylbenzidine) and its derivatives. mdpi.combohrium.com This process, a form of Physical Vapor Deposition (PVD), involves heating the source material in a high-vacuum chamber until it sublimes or evaporates. nih.gov The vaporized molecules then travel in a line-of-sight path and condense onto a cooler substrate, forming a thin film. nih.gov

The high vacuum environment (typically 10⁻⁶ to 10⁻⁷ mbar) is crucial as it minimizes contamination from residual gases and allows the evaporated particles to reach the substrate without collisions. nih.gov Thermal evaporation is particularly well-suited for organic molecules that can be sublimated without thermal decomposition. N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) is a material that is commonly deposited using this technique to form the hole transport layer in optoelectronic devices.

The properties of the deposited film are highly dependent on the process parameters. Key considerations include the base pressure in the chamber, the rate of evaporation, and the temperature of the substrate. nih.gov The evaporation rate, which can be monitored in real-time using a quartz crystal monitor, affects the film's density and adhesion. nih.gov Slower deposition rates often lead to more ordered film growth. The substrate temperature also plays a significant role in controlling the film morphology, as discussed in section 6.2.1. For many organic materials, precise control over lower temperatures is necessary to prevent degradation. nih.gov

Table 2: Key Parameters in Thermal Evaporation of Organic Thin Films

Parameter Influence on Film Properties
Base Pressure A lower pressure reduces contamination and improves the stability of the evaporation rate.
Evaporation Rate Affects film adhesion and morphology. Too high a rate can lead to poor quality films.
Substrate Temperature Influences film density, crystallinity, and surface roughness.
Source-to-Substrate Distance Affects the uniformity of the film thickness across the substrate.

This table summarizes general principles applicable to the thermal evaporation of organic semiconductors. nih.gov

Electropolymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. This method involves the electrochemical oxidation or reduction of monomer units in a solution, leading to the formation of polymer chains that deposit onto the electrode. This technique offers precise control over the film thickness, morphology, and properties by manipulating electrochemical parameters such as the applied potential or current, and the deposition time.

For compounds related to Poly(diphenylbenzidine), the mechanism often involves the oxidative coupling of aromatic amine moieties. For instance, triphenylamine (B166846) and its derivatives can be electrochemically oxidized to form radical cations. These reactive intermediates then couple to form tetraphenylbenzidine linkages, creating a cross-linked polymer network on the electrode surface. This process allows for the direct and simultaneous synthesis of the polymer and its deposition as a thin film.

The growth of the polymer film can be controlled through various electrochemical methods:

Potentiodynamic Method (Cyclic Voltammetry): The potential is repeatedly swept between two set limits. The continuous increase in the current of the redox peaks with each cycle indicates the progressive deposition of an electroactive polymer film.

Potentiostatic Method: A constant potential is applied to the working electrode, leading to a controlled rate of polymerization and film growth.

Galvanostatic Method: A constant current is applied, which is useful for achieving a uniform film thickness, as the rate of monomer consumption is constant.

While this method is well-established for many conductive polymers like polyaniline and polypyrrole, its application directly to N,N'-diphenylbenzidine for high-quality film formation can be challenging. Some related compounds, like N,N'-diphenylguanidine, have been shown to cause electrode fouling during electrooxidation, which can hinder the growth of a uniform and stable film. However, the electropolymerization of multifunctional monomers containing triphenylamine units has been successful in producing stable, microporous polymer network films.

Factors Influencing Poly(diphenylbenzidine) Film Morphology and Structure

The arrangement of polymer chains in a thin film, whether amorphous or crystalline, ordered or disordered, significantly impacts its electronic properties. For Poly(diphenylbenzidine), which primarily functions as a hole transport material, a smooth, uniform morphology with good intermolecular contact is desirable for efficient charge transport. bohrium.com The morphology is heavily influenced by the deposition conditions.

The temperature of the substrate during deposition is a critical parameter that directly affects the nucleation and growth of the thin film, thereby influencing its morphology, crystallinity, and molecular orientation. The effect of substrate temperature is particularly pronounced in vacuum deposition techniques like thermal evaporation.

Generally, increasing the substrate temperature provides the deposited molecules with greater thermal energy, enhancing their mobility on the substrate surface. This increased mobility can allow the molecules to arrange themselves into more thermodynamically stable, ordered structures, leading to an increase in grain size and crystallinity. For instance, in studies of other organic semiconductors, elevating the substrate temperature has been shown to increase grain size and improve molecular stacking. However, an excessively high temperature can lead to re-evaporation of the material or the formation of a rougher surface morphology due to island-like growth.

The interaction between the deposited material and the substrate surface also plays a crucial role. The surface energy and chemical nature of the substrate can dictate the initial growth mode of the film. For example, a strong interaction may promote layer-by-layer growth, leading to smoother films, while weak interactions can result in the formation of discrete islands that eventually coalesce. The choice of substrate, such as silicon, glass, or indium tin oxide (ITO), can therefore have a significant impact on the final film structure.

Table 3: General Effects of Substrate Temperature on Evaporated Organic Film Morphology

Substrate Temperature Effect on Molecular Mobility Resulting Film Characteristics
Low Low surface mobility Often leads to amorphous or small-grained films, potentially smoother surfaces.
Moderate Increased surface mobility Promotes the formation of larger crystalline grains and more ordered structures. Can improve film density. nih.gov
High Very high surface mobility May increase grain size but can also lead to increased surface roughness or dewetting. Risk of material re-evaporation or degradation.

This table summarizes general trends observed for organic thin film deposition. nih.gov

In solution-based deposition methods like spin coating, the choice of solvent and other processing conditions are paramount in controlling the film morphology. The properties of the solvent, such as its boiling point, vapor pressure, and solubility for the polymer, dictate the evaporation rate and the dynamics of film formation.

A solvent with a high boiling point and low vapor pressure will evaporate slowly. This extended drying time allows the polymer chains more time to self-organize, which can lead to the formation of more crystalline and ordered domains within the film. Conversely, a rapidly evaporating solvent "freezes" the polymer chains in a more disordered, amorphous state. The use of solvent additives or co-solvents is a common strategy to fine-tune the evaporation rate and influence the phase separation and crystallization behavior, ultimately controlling the final film morphology.

For example, in the solution processing of TPD, toluene is used as the solvent. researchgate.net The interaction between the solvent and the polymer chains in the solution, as well as during the drying process, will influence the aggregation and final solid-state packing of the TPD molecules. Other processing conditions, such as the solution concentration, affect the viscosity and the amount of material deposited, which in turn influences the film thickness and uniformity. rsc.org Post-deposition treatments, such as thermal annealing or solvent vapor annealing, are also frequently used to further modify the film morphology by promoting crystallization and reducing defects. researchgate.net

Applications of Poly Diphenylbenzidine in Organic Electronic and Optoelectronic Devices

Hole Transport Layers (HTLs) in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Poly(diphenylbenzidine) (B1142492) is widely utilized as a hole transport layer (HTL) in both organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) nih.govsigmaaldrich.com. The efficacy of Poly-TPD in this role stems from its high hole mobility and an appropriately aligned highest occupied molecular orbital (HOMO) energy level, which facilitates the efficient injection and transport of holes from the anode to the emissive layer nih.govnih.gov.

In a typical double-heterostructure OLED, the HTL is a critical component situated between the anode and the emissive layer sigmaaldrich.com. The use of Poly-TPD and its derivatives, such as N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD), has been shown to enhance the performance of these devices. For instance, a double-layer OLED was fabricated using a composite of polystyrene (PS) and TPD as the HTL, demonstrating the practical application of these materials in spin-coated devices researching.cn. The HOMO level of TPD is approximately 5.5 eV, which is suitable for efficient hole injection from common anodes like indium tin oxide (ITO) ossila.com.

Research has also explored composite HTLs to further improve device performance. A study on flexible near-infrared perovskite quantum dot light-emitting diodes (NIR PeLEDs) utilized a composite HTL of poly[N,N'-bis(4-butylphenyl)-N,N'-bis(phenyl)-benzidine] (Poly-TPD) and di-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane (TAPC). This composite layer was designed to regulate charge injection and recombination dynamics, addressing the common issue of charge injection imbalance in such devices researchgate.net. The optimized composite HTL led to a significant 34% enhancement in external quantum efficiency (EQE) compared to devices using pristine Poly-TPD researchgate.net.

The key properties of Poly(diphenylbenzidine) and its derivatives that make them suitable for HTLs in OLEDs and PLEDs are summarized in the table below.

PropertyValue/CharacteristicSignificance in OLEDs/PLEDs
Hole MobilityReported values in the order of 10⁻³ to 10⁻⁷ cm²V⁻¹s⁻¹ nih.govEnables efficient transport of holes to the emissive layer, leading to higher device efficiency.
HOMO Energy Level~5.5 eV for TPD ossila.comFacilitates low-barrier hole injection from the anode, reducing the turn-on voltage.
Film-Forming AbilityForms high-quality, uniform thin films nih.govEnsures good interfacial contact and prevents short circuits, improving device reliability.
Thermal StabilityMelting point of TPD is 175–177 °C ossila.comProvides stability during device operation and fabrication processes.

Perovskite Solar Cells (PSCs) and Organic Photovoltaics (OPVs)

Poly(diphenylbenzidine) has found significant application in the realm of solar energy conversion, particularly in perovskite solar cells (PSCs) and organic photovoltaics (OPVs). Its primary roles are as a hole transport material and an interfacial passivation layer.

In PSCs, a hole transport material (HTM) is essential for extracting holes from the perovskite light-absorbing layer and transporting them to the electrode researchgate.net. Poly-TPD is an effective HTM because its HOMO energy level aligns well with the valence band of perovskite materials, facilitating efficient charge extraction nih.gov. The use of N,N′-Di-1-naphthyl-N,N′-diphenylbenzidine as an HTL in PSCs has been investigated, with studies showing that its optical and electrical properties make it a promising candidate for such applications researchgate.net.

The development of novel HTMs is a key area of research in PSCs, with a focus on enhancing hole-extracting capabilities and reducing synthetic costs acs.org. While traditional materials like spiro-OMeTAD are benchmarks, the tunable properties of polymers like Poly-TPD make them attractive alternatives.

One of the critical challenges in PSCs is the presence of defect states at the interfaces, particularly at the perovskite/HTL interface, which can lead to non-radiative recombination and voltage loss, thereby reducing device efficiency and stability nih.govnih.gov. Poly(diphenylbenzidine) has been effectively used as an interfacial passivation layer to mitigate these issues nih.govresearchgate.net.

A straightforward approach involves treating the perovskite surface with Poly-TPD molecules. This strategy has been shown to significantly suppress defect-mediated non-radiative recombination by passivating the perovskite surface and grain boundaries nih.govresearchgate.net. The passivation layer prevents the penetration of degrading agents into the inner layers of the solar cell nih.gov.

The use of Poly-TPD as a passivation layer has yielded impressive results. PSCs with a Poly-TPD passivation layer have achieved stabilized efficiencies exceeding 21%, a notable improvement over control devices with efficiencies of around 19.1% nih.govresearchgate.netscilit.com. Furthermore, the ultra-hydrophobic nature of the Poly-TPD passivant considerably alleviates moisture penetration, leading to enhanced long-term stability. Devices with this passivation layer retained approximately 91% of their initial efficiencies after 300 hours of storage at a high relative humidity of 80% nih.govresearchgate.netscilit.com. Under operational conditions (continuous illumination at 60 °C), the passivated device maintained 94% of its initial efficiency after 800 hours nih.govresearchgate.netscilit.com.

The following table summarizes the performance improvement of PSCs with and without a Poly-TPD passivation layer.

ParameterControl Device (without Poly-TPD passivation)Device with Poly-TPD Passivation Layer
Stabilized Efficiency~19.1% nih.govresearchgate.netscilit.com>21% nih.govresearchgate.netscilit.com
Stability (300h at 80% RH)-~91% retention of initial efficiency nih.govresearchgate.netscilit.com
Operational Stability (800h)-94% retention of initial efficiency nih.govresearchgate.netscilit.com

Photodetectors and Sensors

The excellent photoconductivity of Poly(diphenylbenzidine) composites makes them promising materials for the development of photodetectors and sensors nih.gov. By creating ternary composites, for instance with a fullerene derivative (PCBM) and a copper(II) pyropheophorbide derivative (Cu-PP), the photoconductivity of Poly-TPD can be enhanced. Such composites exhibit sensitization in the blue and red spectral ranges, making them suitable for photodetectors sensitive to these wavelengths nih.gov.

In the context of sensors, the field-effect transistor (FET) architecture can be utilized to enhance sensitivity. For example, a single polyaniline nanofiber FET has been investigated as a gas sensor, where the adsorption of gas molecules modulates the carrier mobility in the nanofiber mdpi.com. While this example uses polyaniline, the semiconducting nature of Poly-TPD suggests its potential in similar FET-based sensor applications.

Organic Memory Devices and Resistive Switching Phenomena

Poly(diphenylbenzidine) derivatives have also been explored for their potential in organic memory devices, specifically in the area of resistive switching researchgate.netrsc.org. A novel bilayer resistive switching device was fabricated using N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) and a composite of poly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate)/poly(vinyl alcohol) (PEDOT:PSS/PVOH) researchgate.net.

This device, fabricated on a flexible polyethylene terephthalate (PET) substrate, exhibited bipolar resistive switching behavior. The device could be switched between a high resistance state (HRS) and a low resistance state (LRS), with a resistance ratio (Roff/Ron) of approximately 28.7 researchgate.net. The fabricated memory device demonstrated good stability, maintaining its performance for over 300 endurance cycles and a retention time of more than 10⁴ seconds researchgate.net. These findings suggest that Poly(diphenylbenzidine)-based materials are viable candidates for future printed and flexible resistive switching memory devices researchgate.net.

The key performance metrics of the TPD-based resistive switching device are presented in the table below.

ParameterValue
High Resistance State (HRS)97.23 kΩ researchgate.net
Low Resistance State (LRS)3.38 kΩ researchgate.net
Roff/Ron Ratio~28.7 researchgate.net
Endurance>300 cycles researchgate.net
Retention Time>10⁴ seconds researchgate.net

Transistors and Field-Effect Devices

The semiconducting properties of Poly(diphenylbenzidine) make it a suitable material for the active channel in organic field-effect transistors (OFETs) nih.gov. The hole mobility of Poly-TPD in an OFET architecture has been reported to be 1 × 10⁻⁴ cm²V⁻¹s⁻¹ nih.gov. OFETs are fundamental building blocks for various electronic circuits and can also be used as platforms for chemical sensors mdpi.com.

The ability to process Poly-TPD from solution allows for the fabrication of large-area and flexible electronic devices. While the mobility of Poly-TPD is lower than that of inorganic semiconductors, it is sufficient for a range of applications where mechanical flexibility and low-cost processing are paramount mdpi.com.

Compound Names

Abbreviation/Common NameFull Chemical Name
Poly-TPDPoly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine
TPDN,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine
PSPolystyrene
Alq3Tris-(8-hydroxyquinoline)-aluminum
TAPCdi-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane
spiro-OMeTAD2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene
PCBMPhenyl-C61-butyric acid methyl ester
Cu-PPCopper(II) pyropheophorbide derivative
PEDOT:PSSPoly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate)
PVOHPoly(vinyl alcohol)
PANIPolyaniline

Electrochromic Applications

Poly(diphenylbenzidine) and its derivatives have garnered significant interest in the field of organic electronics, particularly for their promising electrochromic properties. Electrochromism is the phenomenon where a material undergoes a reversible change in its optical properties, such as color and transparency, when subjected to an electrical potential. This characteristic makes these polymers highly suitable for applications in smart windows, displays, and other optoelectronic devices.

The electrochromic behavior of these materials stems from the stable radical cations (polarons) and dications (bipolarons) that are formed upon electrochemical oxidation. These new electronic states alter the absorption spectrum of the material, leading to a visible color change.

Detailed Research Findings

Research into polymers containing diphenylbenzidine or analogous structures, such as those derived from the electrochemical oxidation of diphenylamine (B1679370) or triphenylamine (B166846), has revealed multi-color electrochromism. For instance, poly(diphenylamine) films have been shown to exhibit a reversible color change from a transparent pale yellow in the neutral state to yellow, then green, and finally blue as the applied potential is increased. researchgate.net This multi-stage color transition is attributed to the stepwise oxidation of the polymer backbone, leading to the formation of polarons and bipolarons.

In some triphenylamine-based polymers, a tetraphenylbenzidine structure can be formed in situ during the electro-oxidative process. mdpi.comnih.gov This dimerization of triphenylamine radical cations introduces an additional oxidation state and, consequently, a distinct color change. mdpi.com This phenomenon has been exploited to create polymers with rich and tunable electrochromic behavior.

The electrochemical and spectroelectrochemical analyses of these polymers provide insights into their performance. For example, electropolymerized films of pyrene-triphenylamine derivatives, which form tetraphenylbenzidine units, have been characterized to determine their switching speeds and coloration efficiencies. In one study, a polymer film switched between its neutral and first oxidized state exhibited a contrast ratio of 45% in the near-infrared region with a bleaching time of 1.9 seconds and a coloring time of 12 seconds. mdpi.com The coloration efficiency for this transition was calculated to be 440 cm²/C. mdpi.com For the second oxidation step, the contrast ratio was 46% with a bleaching time of 1.9 seconds and a coloring time of 7.6 seconds, and a coloration efficiency of 300 cm²/C. mdpi.com

The following interactive data table summarizes the electrochromic performance of a representative polymer containing tetraphenylbenzidine units, detailing the optical changes and performance metrics at different oxidation states.

Note: The data in the table is based on findings for electropolymerized films of pyrene-triphenylamine derivatives which form tetraphenylbenzidine units and is representative of the electrochromic performance of polymers containing the diphenylbenzidine structure. mdpi.com

The stability of the electrochromic switching is a critical factor for practical applications. Research has shown that after 50 cycles of potential switching in the first oxidation step, the contrast ratio of the polymer film dropped by about 20% from its initial performance. mdpi.com Efforts in materials engineering, such as the incorporation of these electroactive units into robust polymer backbones like polyamides and polyimides, aim to enhance the long-term stability and durability of these electrochromic materials. mdpi.com

Degradation Mechanisms and Stability Enhancement in Poly Diphenylbenzidine Systems

Analysis of Degradation Pathways in Poly(diphenylbenzidine) (B1142492)

The operational lifetime of devices incorporating Poly(diphenylbenzidine) (p-TPD) and its derivatives is often limited by a combination of chemical and physical degradation pathways. Understanding these mechanisms is crucial for developing more robust and long-lasting organic electronic devices. Degradation can be broadly categorized into intrinsic and extrinsic pathways.

Intrinsic Degradation: Intrinsic degradation relates to the inherent instability of the material itself or the interfaces within the device structure under electrical and thermal stress.

Morphological Instability: A primary concern for many organic materials, including p-TPD, is their tendency to crystallize over time, especially when subjected to Joule heating during device operation. acs.org This morphological change can disrupt the uniformity of the thin film, leading to the formation of grain boundaries that act as charge traps and non-radiative recombination centers, ultimately diminishing device efficiency and luminance. acs.org

Chemical Degradation: P-TPD is susceptible to chemical changes, particularly oxidation. The amine groups within the polymer structure can oxidize, leading to the formation of species that quench excitons or trap charges. This process alters the electronic properties of the material and degrades device performance.

Formation of Unstable Cationic Species: During device operation, hole transport materials like p-TPD can form unstable cationic species. These reactive ions can then participate in detrimental chemical reactions, leading to the creation of non-emissive products and a decline in electroluminescence quantum efficiency. acs.org

Extrinsic Degradation: Extrinsic degradation is caused by external factors, primarily the ingress of atmospheric components like oxygen and moisture.

Moisture and Oxygen Ingress: The penetration of moisture and oxygen into the device is a significant degradation pathway. Moisture can accelerate the hydrolysis of materials and interfaces, while oxygen acts as a potent oxidizing agent, especially in the presence of light (photo-oxidation). This leads to the formation of "dark spots," which are non-emissive areas that grow over time and reduce the active area of the device. acs.org The hydrophobic properties of some p-TPD derivatives can help mitigate moisture penetration.

Ion Migration: The presence of mobile ionic impurities, either from contaminants or from the degradation of device components, can lead to device failure. acs.org Under an applied electric field, these ions can migrate and accumulate at interfaces, creating an internal field that opposes the external one and hinders charge injection and transport. acs.org

A summary of common degradation pathways is presented in the table below.

Degradation TypeMechanismConsequence
Intrinsic Crystallization of the amorphous filmFormation of grain boundaries, charge trapping, reduced efficiency. acs.org
Oxidation of amine groupsCreation of charge traps and exciton (B1674681) quenchers.
Formation of unstable radical cationsChemical reactions leading to non-emissive byproducts. acs.org
Extrinsic Ingress of moisture and oxygenFormation of dark spots, photo-oxidation, material degradation. acs.org
Migration of mobile ionic impuritiesDisruption of internal electric field, poor charge injection. acs.org

Strategies for Improving Operational Stability in Devices

Several strategies have been developed to counteract the degradation mechanisms in p-TPD-based devices and enhance their operational stability. These approaches focus on material modification, interface engineering, and optimizing the device's electronic properties.

Molecular Engineering: Modifying the molecular structure of p-TPD is a key strategy. For instance, adding bulky side groups, such as 4-butylphenyl substituents, can increase the polymer's hydrophobicity, thereby reducing moisture ingress. These substituents can also help suppress crystallization, leading to more stable amorphous films, which is critical for long-term operational stability.

Doping and Blending: Introducing a guest material into the p-TPD host layer can significantly improve stability. Doping the hole transport layer (HTL) can slow the transport of holes, leading to a more balanced charge carrier distribution within the device. acs.org Blending p-TPD with other amorphous polymers can also enhance morphological stability by inhibiting crystallization through an entropy effect. acs.org

Interface Engineering: The interfaces between different layers in an organic electronic device are often the most vulnerable points. Using p-TPD as an interfacial passivation layer, for example in perovskite solar cells, can reduce defect states and suppress non-radiative recombination at the interface. Another approach is the use of self-assembled monolayers (SAMs) based on TPD derivatives to modify electrode surfaces. These SAMs can passivate trap states and improve the energetic alignment between the electrode and the active layer. researchgate.net

Charge Balance Optimization: Achieving a proper balance between holes and electrons injected into the emissive layer is critical for high efficiency and long lifetime. aip.org An imbalance can lead to the accumulation of one type of charge carrier at an interface, creating a site for degradation. acs.orgaip.org Device stability can be significantly improved by carefully tuning the hole injection efficiency, for instance, by incorporating a specialized buffer layer at the anode. aip.org

The following table summarizes key strategies for stability enhancement.

StrategyMethodMechanism of Improvement
Material Modification Attaching hydrophobic side chains (e.g., butyl groups)Reduces moisture penetration and improves film uniformity.
Host-Guest Systems Doping the HTL with a guest moleculePrevents host crystallization and balances charge transport. acs.org
Interface Engineering Using p-TPD as an interfacial passivation layerReduces defect states and suppresses non-radiative recombination.
Charge Balance Tuning hole injection with a buffer layerPrevents charge accumulation at interfaces, improving device balance. aip.org

Role of Encapsulation and Device Architecture in Longevity

The physical protection of a device from the external environment and the intelligent design of its internal structure are paramount for achieving a long operational lifetime.

Encapsulation: Encapsulation is the process of sealing the device to prevent the ingress of harmful atmospheric species like oxygen and water.

Organic Encapsulation: This involves coating the device with organic polymers. While various polymers can be used, conductive polymers like p-TPD have been explored for this purpose in certain device structures. acs.orgnih.gov

Inorganic Encapsulation: Thin films of inorganic materials such as aluminum oxide (Al₂O₃) or silicon dioxide (SiO₂) are deposited to create a dense, impermeable barrier against environmental factors. acs.orgnih.gov

Hybrid Encapsulation: This approach combines organic and inorganic layers to leverage the benefits of both. For instance, a hybrid method involving a thin layer of an organic polymer followed by an Al₂O₃ layer deposited via atomic layer deposition (ALD) has shown to dramatically improve the ambient stability of sensitive devices from a few seconds to over two weeks. nih.gov

Device Architecture: The arrangement and choice of materials for the various layers within the device play a critical role in its stability.

Multi-layer Structures: Employing multi-layer hole transport structures can enhance stability. For example, a double-layered HTL using two different materials can create a larger energy barrier for hole injection, which can slow down hole delivery to the emissive interface and reduce the formation of unstable cationic species, thereby increasing device lifetime. acs.org

Buffer Layers: The introduction of specialized buffer layers at the electrode contacts is a powerful technique. A hole-injection-tunable-anode-buffer-layer (HITABL), for example, allows for fine control over hole injection to achieve optimal charge balance, which significantly improves operational stability. aip.org

In-situ Encapsulation: Advanced strategies include in-situ cross-linked grain encapsulation (CLGE), where a protective layer is formed directly on the vulnerable polycrystalline grains of an active layer during fabrication. This not only provides a barrier against moisture but also passivates surface defects. researchgate.net

Advanced Characterization for Degradation Diagnostics

A suite of advanced analytical techniques is employed to diagnose the complex degradation mechanisms in p-TPD systems and to evaluate the efficacy of stability-enhancing strategies.

Spectroscopic Techniques:

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used to identify chemical degradation, such as the oxidation of the amine groups in p-TPD, by analyzing changes in elemental composition and chemical states at the device interfaces.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is valuable for monitoring changes in the molecular structure of the polymer, such as variations in C-N stretching, which can indicate chemical reactions or degradation. researchgate.net

Photoluminescence (PL) Spectroscopy: In-situ PL mapping can be used to track the formation and proliferation of non-emissive defects across the device area under thermal or electrical stress.

Microscopy and Scattering Techniques:

Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the film surface, allowing for the quantification of surface roughness and the visualization of morphological changes like crystallization, which impact charge transport. numberanalytics.com

Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology and cross-section of device layers, helping to identify physical defects, delamination, or inhomogeneous dispersion of materials. researchgate.net

X-ray Scattering (GIXRD/GIWAXS): Grazing-incidence X-ray diffraction and wide-angle X-ray scattering are powerful tools for probing the solid-state morphology, including the degree of crystallinity and molecular packing in p-TPD thin films. numberanalytics.com

Thermal and Electrical Analysis:

Differential Scanning Calorimetry (DSC): DSC is used to identify thermal transitions, such as the glass transition temperature and melting points, which are critical indicators of the material's thermal stability and processing window.

Current-Voltage (I-V) Analysis: Analyzing the dark current-voltage characteristics of a device can help distinguish between different failure modes, such as ion migration versus interfacial delamination.

The table below details key characterization techniques for degradation analysis.

TechniqueInformation ProvidedApplication in p-TPD Analysis
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical stateIdentifies oxidation of amine groups at interfaces.
Atomic Force Microscopy (AFM) Surface topography, roughnessVisualizes film morphology and crystallization. numberanalytics.com
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) Crystallinity, molecular packingResolves changes in solid-state morphology during degradation.
Differential Scanning Calorimetry (DSC) Thermal transitions (Tg, Tm)Determines thermal stability and processing limits.
In-situ Photoluminescence (PL) Mapping Spatial distribution of emissionTracks the formation and growth of non-emissive defects.
Dark Current-Voltage (I-V) Analysis Electrical characteristics in absence of lightDistinguishes between different electronic failure modes.

Emerging Research Directions and Future Outlook for Poly Diphenylbenzidine

Novel Poly(diphenylbenzidine) (B1142492) Architectures for Enhanced Device Performance

The performance of devices based on poly(diphenylbenzidine) is intrinsically linked to the polymer's molecular structure. Researchers are actively exploring new architectural designs to precisely tune its electronic and physical properties.

A significant area of focus is the synthesis of copolymers and terpolymers . By incorporating different monomer units alongside diphenylbenzidine, scientists can modulate properties such as charge carrier mobility, energy levels, and solubility. For instance, creating copolymers with electron-donating or electron-accepting moieties can tailor the material for specific roles, such as hole transport or light emission in Organic Light-Emitting Diodes (OLEDs). A study on triphenylamine-based polymers, which share structural similarities with PDPB, demonstrated that creating a donor-acceptor-donor (D-A-D) structure by reacting N,N′-diphenylbenzidine with bis(4-fluorophenyl) sulfone resulted in a polymer with notable thermal performance and dual-state emission characteristics. rsc.org This approach of directly connecting charge transport materials to a nonconjugated polymer backbone is a promising avenue for developing high-performance materials. acs.org

Another promising strategy involves the creation of cross-linkable poly(diphenylbenzidine) networks . Introducing reactive groups, such as benzocyclobutene (BCB), into the polymer structure allows for the formation of robust, insoluble films after deposition. This is particularly advantageous for fabricating multilayer devices via solution processing, as it prevents the dissolution of underlying layers. A new thermally cross-linkable copolymer containing TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine), a well-known PDPB derivative, and BCB units was synthesized. Annealing these films at 200°C resulted in insoluble, smooth polymer films, enabling the fabrication of high-performance, solution-processed multilayer OLEDs with an external quantum efficiency of 10.4% at a brightness of 350 cd/m². Similarly, photo-crosslinkable versions of poly-TPD have been developed using azide-containing crosslinkers, which can be rendered insoluble by UV irradiation, further enhancing their processability for multilayer device fabrication. researchgate.net

Furthermore, modifying the peripheral substituent groups on the diphenylbenzidine core is a key strategy. Attaching functional groups like butylphenyls enhances solubility in common organic solvents, making these polymers suitable for scalable, low-cost fabrication methods like spin-coating and ink-jet printing, a significant advantage over less soluble variants that require vacuum deposition.

These architectural innovations are leading to significant improvements in device efficiency and stability. For example, OLEDs incorporating novel PDPB derivatives have achieved higher luminance and power efficiencies compared to devices based on conventional materials. arxiv.org

Architectural ApproachKey FeatureResulting AdvantageExample Application
Copolymers/Terpolymers Combination of different monomer unitsTunable electronic properties, improved charge percolation. acs.orgHigh-efficiency PLEDs. acs.org
Cross-linkable Networks Formation of insoluble films upon annealing or UV exposureEnables solution-processed multilayer device fabrication. researchgate.netMultilayer OLEDs.
Substituent Modification Addition of groups like butylphenylEnhanced solubility and processability. Printable electronics.

Integration with Hybrid and Nanocomposite Materials

To further augment the properties of poly(diphenylbenzidine), researchers are integrating it with a variety of other materials to create advanced hybrids and nanocomposites. This approach combines the desirable characteristics of the polymer with the unique functionalities of inorganic or carbon-based nanomaterials.

Carbon nanotube (CNT) composites are a major area of interest. The exceptional conductivity of CNTs can significantly enhance the charge transport properties of the polymer matrix. Polydiphenylamine/single-walled carbon nanotube (PDPA/SWNT) composites have been synthesized electrochemically for use as active electrode materials in rechargeable lithium batteries. researchgate.net These composites demonstrated a specific discharge capacity of approximately 245 mAh g⁻¹, a substantial improvement over the 35 mAh g⁻¹ for pure PDPA. researchgate.net In OLEDs, blending SWCNTs with hole-injection layers based on polymers like PEDOT:PSS, used in conjunction with a PDPB derivative (NPB) as the hole transport layer, has been shown to improve device efficiency at optimized concentrations. cambridge.orghku.hk

Graphene and its derivatives , such as electrochemically reduced graphene oxide (ERGO), are also being explored as fillers. A polydiphenylamine@ERGO composite electrode was developed for the amperometric determination of D-Penicillamine, showing a wide detection range and a low detection limit, highlighting its potential in biomedical sensors. ysu.am The high conductivity of the ERGO substrate enhances the electrochemical sensing performance of the polydiphenylamine film. ysu.am

Inorganic nanoparticle composites represent another promising frontier. Dispersing nanoparticles like zinc oxide (ZnO) or nickel oxide (NiO) within a polydiphenylamine matrix can modify the optical, electronic, and structural properties of the material. jetir.orgresearchgate.net In one study, the incorporation of ZnO nanoparticles into a PDPA matrix was confirmed by a redshift in the UV absorption edges. researchgate.net These nanocomposites are being investigated for applications in electronic devices where tailored optical bandgaps and refractive indices are required. researchgate.net

Hybrid heterostructures involving PDPB are also being developed, particularly in the context of perovskite solar cells (PSCs) and LEDs. Poly-TPD has been used as a p-doped polymer transport layer in hybrid perovskite LEDs, demonstrating the versatility of these polymers in complex device architectures. aip.org It also serves as an effective interfacial passivation layer in PSCs, reducing defect states and suppressing non-radiative recombination, which has led to stabilized device efficiencies exceeding 21%.

Composite MaterialIntegrated ComponentKey ImprovementPotential Application
CNT Composite Single-Walled Carbon Nanotubes (SWCNTs)Enhanced charge capacity and transport. researchgate.netRechargeable Batteries, OLEDs. researchgate.netcambridge.org
Graphene Composite Electrochemically Reduced Graphene Oxide (ERGO)Improved electrochemical sensitivity. ysu.amBiosensors. ysu.am
Inorganic Nanocomposite Zinc Oxide (ZnO) NanoparticlesModified optical and electronic properties. jetir.orgresearchgate.netOptoelectronic Devices. researchgate.net
Hybrid Heterostructure Perovskite, PEDOT:PSSImproved device efficiency and stability. aip.orgPerovskite Solar Cells, Hybrid LEDs. aip.org

Advanced Characterization Techniques for In-Operando Studies

Understanding the dynamic processes that occur within a poly(diphenylbenzidine)-based device during its operation is crucial for optimizing performance and longevity. Advanced characterization techniques that allow for in-operando (during operation) studies are becoming increasingly vital.

Spectroelectrochemistry is a powerful technique that combines spectroscopy (e.g., UV-Vis-NIR) with electrochemistry. It allows researchers to probe the electronic structure of the polymer film as its oxidation state is changed by an applied potential. ysu.amresearchgate.net This method has been used to study electron trapping and rectifying behavior in polymeric bilayers containing diphenylamine (B1679370) end groups, providing insights into charge transfer mechanisms at interfaces. researchgate.net By observing the appearance and disappearance of absorption bands corresponding to neutral, radical cation (polaron), and dication (bipolaron) states of the diphenylbenzidine unit, scientists can map the charge distribution within the material under different voltage biases. acs.orgysu.am

Scanning Probe Microscopy (SPM) techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), provide nanoscale information about the morphology and electronic properties of polymer films. rsc.orgnumberanalytics.com Conductive AFM (c-AFM), for example, can map the local conductivity of a film, revealing the influence of morphology on charge transport pathways. These techniques are essential for correlating the nanostructure of PDPB films and their composites with device performance. rsc.org

Other advanced methods include X-ray scattering techniques , such as Grazing Incidence X-ray Scattering (GIXS), which provide information on the crystalline structure and molecular packing at surfaces and interfaces. numberanalytics.comTransient absorption spectroscopy can be used to study the dynamics of excited states and charge carriers on timescales ranging from femtoseconds to seconds, which is critical for understanding charge generation, recombination, and transport in solar cells and LEDs. For hybrid devices, techniques like X-ray Diffraction (XRD) and Photoluminescence (PL) spectroscopy are used to characterize the crystalline structure and emissive properties of the integrated materials in situ. aip.org

Future research will focus on combining these techniques to build a more complete picture of device physics. For instance, performing spectroelectrochemistry simultaneously with SPM could directly link electronic state changes to specific morphological features in real-time.

Scalable and Cost-Effective Fabrication Methods for Poly(diphenylbenzidine)-based Devices

For poly(diphenylbenzidine) to move from the laboratory to widespread commercial application, the development of scalable and cost-effective fabrication methods is essential. Research is shifting from traditional, often slow and expensive, vacuum-based deposition techniques to high-throughput solution-based processing.

The synthesis of soluble PDPB derivatives is a critical first step. As mentioned, modifying the polymer with groups like 4-butylphenyl enhances its solubility in organic solvents, making it compatible with methods like spin-coating and ink-jet printing . These techniques allow for the rapid, large-area deposition of uniform polymer films, drastically reducing manufacturing costs and time compared to thermal evaporation. core.ac.uk Solution-processed red phosphorescent OLEDs have been successfully fabricated using a cross-linkable poly-TPD derivative as the hole-transporting layer, demonstrating the viability of this approach. researchgate.net

The development of cross-linkable PDPB materials is another key enabler for cost-effective fabrication. researchgate.net By allowing for the sequential deposition of multiple layers from solution without damaging underlying layers, these materials open the door to complex device architectures being built through entirely printable or coatable processes. This avoids the need for expensive vacuum chambers and shadow masks associated with conventional methods.

Furthermore, research into the large-scale synthesis of PDPB itself is crucial. Batch reactor synthesis methods are being optimized to produce materials like N,N′-Bis(4-butylphenyl)-N,N′-diphenylbenzidine in larger quantities (500–1,000 L batches) with good yields.

The integration of PDPB with other solution-processable materials, such as PEDOT:PSS and perovskites, further supports the trend towards low-cost manufacturing. aip.orgaip.org For example, hybrid LEDs have been fabricated by depositing a PEDOT:PSS layer from solution onto an ITO substrate, followed by the deposition of other layers, showcasing a pathway to more economical device production. mdpi.com The ultimate goal is the roll-to-roll printing of flexible electronic devices, where PDPB-based inks could be used to create circuits, displays, and sensors on plastic substrates at high speed and low cost.

Fabrication MethodDescriptionAdvantage
Solution Processing Deposition from a solvent via spin-coating, ink-jet printing, etc.Low-cost, high-throughput, large-area deposition. core.ac.uk
Cross-Linking Using thermally or photo-activated groups to make films insoluble.Enables fabrication of multilayer devices from solution. researchgate.net
Scalable Synthesis Optimization of chemical synthesis in large batch reactors.Increases material availability and reduces cost.
Hybrid Integration Combining with other solution-processable materials (e.g., PEDOT:PSS).Facilitates all-solution-based device fabrication. aip.orgmdpi.com

Theoretical Predictions and Machine Learning for Rational Material Design

The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. To accelerate the development of new and improved poly(diphenylbenzidine)-based materials, researchers are increasingly turning to computational modeling and machine learning (ML).

Theoretical and computational screening allows for the in silico evaluation of candidate molecules before they are ever synthesized. researchgate.net Using quantum chemistry calculations, researchers can predict key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, ionization potential, electron affinity, and reorganization energy. These parameters are critical for predicting the charge transport efficiency and energy level alignment in a device. Computational studies can systematically explore how different chemical modifications to the PDPB backbone or side chains affect these properties, providing a rational basis for designing new high-performance materials. researchgate.netaip.org

Machine learning (ML) is emerging as a particularly powerful tool in this domain. arxiv.orgaip.orgresearchgate.net By training algorithms on existing databases of polymer properties, ML models can learn the complex relationships between a polymer's structure and its performance characteristics, such as thermal or electrical conductivity. arxiv.orggatech.edu These trained models can then be used to rapidly screen vast virtual libraries of hypothetical polymer structures to identify promising candidates with desired properties. gatech.eduscispace.com

For example, an ML workflow has been developed to predict the electrical conductivity of doped conjugated polymers, screening over 800,000 polymer-dopant combinations to identify promising new systems. gatech.edu Another study combined high-throughput molecular dynamics simulations with machine learning to explore amorphous polymers with high thermal conductivity. arxiv.orgscispace.com While these studies may not have focused specifically on poly(diphenylbenzidine), the methodologies are directly applicable. By building a database of experimental and calculated properties for various PDPB derivatives, researchers could develop ML models to predict the performance of new, unsynthesized PDPB architectures. This data-driven approach can guide synthetic chemists to focus their efforts on the most promising candidates, dramatically accelerating the discovery and optimization cycle for next-generation electronic materials.

ApproachMethodologyOutcome
Computational Screening Quantum chemistry calculations (e.g., DFT).Prediction of electronic properties (HOMO/LUMO, etc.) for hypothetical molecules. researchgate.net
Machine Learning (ML) Training algorithms on existing material property data.Rapid prediction of properties for large numbers of candidate polymers. arxiv.orggatech.edu
High-Throughput Simulations Automated molecular dynamics (MD) simulations.Generation of large datasets to train ML models. arxiv.orgscispace.com
Rational Design Using computational insights to guide synthesis.Focused, efficient discovery of materials with targeted properties.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing poly(diphenylbenzidine) in academic research?

  • Methodological Answer : Synthesis typically involves oxidative polymerization of diphenylbenzidine monomers using agents like FeCl₃ or ammonium persulfate in acidic conditions. Characterization requires a combination of spectroscopic (e.g., NMR , FTIR) and chromatographic techniques (e.g., HPLC ) to confirm polymer structure and purity. For new derivatives, elemental analysis and mass spectrometry are critical to verify molecular weight and composition. Thermal stability should be assessed via TGA/DSC, while electrochemical properties (e.g., redox behavior) are analyzed using cyclic voltammetry . Always include detailed experimental conditions (solvent, temperature, molar ratios) to ensure reproducibility .

Q. How does poly(diphenylbenzidine) function as a redox indicator in analytical chemistry?

  • Methodological Answer : Poly(diphenylbenzidine) exhibits reversible oxidation-reduction behavior, making it suitable for redox titrations (e.g., with dichromate or Ce(IV) sulfate). Its leuco form (colorless) transitions to a violet oxidized state upon electron transfer, detectable at 580 nm . Researchers should optimize reaction conditions (pH, temperature, and analyte concentration) to minimize interference. Calibration curves must be validated using standard solutions, and light sensitivity of the compound necessitates dark storage .

Q. What role does poly(diphenylbenzidine) play in organic light-emitting diodes (OLEDs)?

  • Methodological Answer : As a hole-transport layer (HTL), poly(diphenylbenzidine) enhances hole injection efficiency in OLEDs due to its high HOMO energy level (~5.2 eV). Device fabrication involves vapor deposition to form thin films (<100 nm) between the ITO anode and emitting layer (e.g., Alq₃). Key performance metrics include external quantum efficiency (>1%) and brightness (>1000 cd/m²), which depend on interfacial engineering to reduce exciton quenching .

Advanced Research Questions

Q. What kinetic mechanisms govern the redox reactions of poly(diphenylbenzidine) in non-aqueous solvents?

  • Methodological Answer : Studies using arsenic(III) oxide as a reductant reveal first-order dependence on [H⁺], [As(III)], and substrate concentration, with activation parameters (ΔH‡, ΔS‡) indicating a proton-coupled electron transfer (PCET) mechanism . Researchers should employ stopped-flow spectroscopy or electrochemical impedance spectroscopy (EIS) to monitor intermediate species. Solvent effects (e.g., dielectric constant) must be quantified to refine kinetic models.

Q. How can researchers resolve contradictions in reported electrochemical properties of poly(diphenylbenzidine) derivatives?

  • Methodological Answer : Discrepancies in HOMO/LUMO levels or conductivity often arise from variations in polymerization conditions (e.g., dopant concentration, solvent polarity). Systematic replication of prior studies with controlled variables (e.g., monomer purity , oxygen exclusion) is essential. Advanced characterization (XPS, in situ Raman) can identify unintended doping or structural defects. Cross-laboratory validation using standardized protocols is recommended .

Q. What strategies optimize poly(diphenylbenzidine)-based spectrophotometric assays for reducing agents?

  • Methodological Answer : The assay relies on the drug-induced reduction of oxidized diphenylbenzidine (violet, λmax = 580 nm). Optimization involves:

  • pH adjustment : Acidic conditions (H₂SO₄) stabilize the oxidized form.
  • Interference mitigation : Masking agents (e.g., KCN) can suppress metal ion interference .
  • Validation : Compare results with HPLC-MS to ensure specificity. Sensitivity can be enhanced via nanoparticle amplification or enzymatic coupling .

Q. What are the challenges in integrating poly(diphenylbenzidine) into flexible electronic devices?

  • Methodological Answer : Key issues include mechanical stability under bending stress and interfacial delamination. Solutions involve:

  • Substrate modification : Use polyethylene naphthalate (PEN) with adhesion-promoting layers (e.g., SiO₂).
  • Composite design : Blend with elastomers (e.g., PDMS) to improve flexibility without compromising conductivity.
  • In situ stress testing : Employ bend cycles (≥10,000) with real-time resistance monitoring .

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